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  • Product: 4,5-Difluoro-2-nitrobenzenesulfonamide
  • CAS: 1803870-61-2

Core Science & Biosynthesis

Foundational

4,5-Difluoro-2-nitrobenzenesulfonamide: A Technical Guide to Physicochemical Profiling and Synthetic Applications

Executive Summary 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) is a highly functionalized, electron-deficient aromatic building block of significant interest in medicinal chemistry and materials science[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) is a highly functionalized, electron-deficient aromatic building block of significant interest in medicinal chemistry and materials science[1]. The molecule features three distinct, orthogonally reactive functional groups on a single benzene scaffold: a sulfonamide group, a nitro group, and two vicinal fluorine atoms. This unique substitution pattern allows researchers to execute highly regioselective nucleophilic aromatic substitutions (SNAr), controlled reductions, and selective nitrogen alkylations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for drug development applications.

Physicochemical Profiling

Understanding the fundamental properties of 4,5-Difluoro-2-nitrobenzenesulfonamide is critical for solvent selection, reaction optimization, and purification workflows. The synergistic electron-withdrawing effects of the nitro, sulfonamide, and fluoro groups significantly impact the molecule's electronic distribution and the acidity of the sulfonamide proton.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4,5-Difluoro-2-nitrobenzenesulfonamide
CAS Registry Number 1803870-61-2[1]
Molecular Formula C6H4F2N2O4S[2]
Molecular Weight 238.17 g/mol [1]
Physical State Crystalline solid (predicted based on structural analogs)
SMILES String O=S(C1=CC(F)=C(F)C=C1=O)(N)=O[2]
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, EtOAc); sparingly soluble in H2O[3].
Estimated pKa (Sulfonamide) ~ 8.0 - 9.0 (Highly acidic due to strong EWG effects)

Mechanistic Reactivity and Orthogonal Functionalization

The synthetic utility of 4,5-Difluoro-2-nitrobenzenesulfonamide lies in its predictable, orthogonal reactivity. The causal logic behind its behavior in various reaction conditions is governed by the relative electronic pull of its substituents.

Pillar 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing nature of both the nitro and sulfonamide groups[4]. However, regioselectivity is dictated by the relative strength of these directing groups. The nitro group is a more potent electron-withdrawing group (via both inductive and resonance effects) than the sulfonamide group. Consequently, the Meisenheimer intermediate formed by nucleophilic attack at the C5 position (para to the nitro group) is significantly more stabilized than attack at the C4 position (para to the sulfonamide). This leads to highly regioselective substitution at C5 by amines, thiols, or alkoxides[5].

Pillar 2: Controlled Nitro Reduction

Reduction of the nitro group to an aniline is a critical transformation for utilizing this building block in heterocyclic synthesis. While catalytic hydrogenation (Pd/C, H2) is standard, the presence of aryl fluorines can sometimes lead to competitive hydrodefluorination. Therefore, mild chemical reductants such as sodium dithionite (Na2S2O4) are often preferred. Dithionite enables a controlled reduction that preserves the carbon-fluorine bonds[3].

Pillar 3: Sulfonamide N-Alkylation

The 2-nitrobenzenesulfonyl (nosyl) moiety is a well-established activating group. The high acidity of the sulfonamide nitrogen allows for facile deprotonation by weak bases (e.g., K2CO3), enabling efficient N-alkylation with alkyl halides or via Mitsunobu conditions (using alcohols, DEAD, and PPh3)[6],[7].

Reactivity A 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) B SNAr at C5 Position (Nucleophile Attack) A->B Amines/Thiols (Base, Polar Solvent) C Nitro Reduction (Aniline Formation) A->C Na2S2O4 or Pd/C, H2 D Sulfonamide N-Alkylation (Mitsunobu / Base) A->D R-OH, DEAD, PPh3 or R-X, K2CO3

Fig 1. Core synthetic divergence of 4,5-Difluoro-2-nitrobenzenesulfonamide.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high fidelity and yield during execution.

Protocol A: Regioselective SNAr with Secondary Amines

This protocol describes the selective substitution of the C5 fluorine with a secondary amine (e.g., piperidine), an approach widely used in the synthesis of CDK4/6 inhibitors[5].

  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv) to the stirring solution. The weak base ensures the sulfonamide proton is scavenged without causing unwanted side reactions.

  • Nucleophile Addition: Add the secondary amine (e.g., piperidine, 1.1 equiv) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction via LC-MS or TLC. Self-Validation: The SNAr reaction typically induces a distinct color change (often deep yellow/orange) due to the formation of the highly conjugated product.

  • Quench & Extraction: Upon complete consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous layer with EtOAc (3x).

  • Purification Workup: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove DMF)[7]. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Protocol B: Dithionite-Mediated Tandem Reduction and Cyclization

This one-pot protocol reduces the nitro group and immediately traps the resulting aniline with an aldehyde to form a benzothiadiazine-1,1-dioxide scaffold[3].

  • Reagent Assembly: Charge an oven-dried screw-cap vial with 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 equiv), the desired aldehyde (1.5 equiv), and Na2S2O4 (3.5 equiv).

  • Solvent Addition: Add a solvent mixture of DMF:H2O (5:1 ratio, 0.5 M concentration). The water is critical to solubilize the sodium dithionite, while DMF dissolves the organic precursors[3].

  • Thermal Annulation: Seal the vial and stir the mixture at 90 °C for 12–16 hours. Causality: The dithionite selectively reduces the nitro group to an amine without defluorination. The nascent amine undergoes in situ condensation with the aldehyde to form an imine, which is subsequently trapped by the sulfonamide nitrogen via intramolecular cyclization.

  • Workup: Cool the reaction to room temperature, dilute with cold water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.

Benzothiadiazine N1 4,5-Difluoro-2-nitro benzenesulfonamide N2 Nitro Reduction (Na2S2O4) N1->N2 N3 Imine Condensation (+ Aldehyde) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Fluorinated Benzothiadiazine N4->N5

Fig 2. One-pot tandem reductive annulation to form benzothiadiazine-1,1-dioxides.

Applications in Drug Development

The strategic incorporation of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and target binding affinity[4].

4,5-Difluoro-2-nitrobenzenesulfonamide serves as a critical precursor in several advanced therapeutic arenas:

  • Kinase Inhibitors: Difluoronitrobenzene derivatives are fundamental starting materials in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors. For instance, the SNAr functionalization of fluorinated nitrobenzenes is a key step in the industrial synthesis of oncology drugs like Ribociclib and Palbociclib[5].

  • Benzothiadiazine Pharmacophores: The tandem reduction/cyclization of this compound yields fluorinated 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides[3]. This heterocyclic core is a privileged scaffold found in numerous antihypertensive agents, diuretics, and positive allosteric modulators of AMPA receptors.

References

  • Screening Compounds P41620 | EvitaChem - evitachem.com - 1

  • CAS:1803870-61-2, 4,5-Difluoro-2-nitrobenzenesulfonamide - bidepharm.com - 2

  • 1,3-Difluoro-2-nitrosobenzene | 29270-54-0 | Benchchem - benchchem.com - 4

  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - nih.gov - 5

  • Efficient Synthesis of Medium-Sized Cyclic Amines by Means of 2-Nitrobenzenesulfonamide - thieme-connect.com - 6

  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines - benchchem.com - 7

  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - acs.org - 3

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 4,5-Difluoro-2-nitrobenzenesulfonamide: A Technical Guide

Executive Summary 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2)[1] is a highly functionalized aromatic building block widely utilized in the drug development pipeline, particularly in the synthesis of sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2)[1] is a highly functionalized aromatic building block widely utilized in the drug development pipeline, particularly in the synthesis of sulfonamide-based therapeutics such as carbonic anhydrase inhibitors and antimicrobial agents. The specific arrangement of electron-withdrawing groups (nitro and difluoro) significantly modulates the pKa of the sulfonamide moiety, influencing both target binding affinity and pharmacokinetic stability.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing field-proven protocols, structural refinement causality, and supramolecular graph-set analysis, this guide serves as a comprehensive reference for crystallographers and medicinal chemists aiming to understand the solid-state behavior of complex sulfonamides.

Experimental Protocol: X-Ray Crystallography Workflow

As a Senior Application Scientist, I emphasize that a successful crystallographic analysis is not merely a sequence of software clicks, but a self-validating physical and mathematical system. Every step—from crystal growth to final validation—must be logically justified to ensure absolute scientific integrity.

Rational Crystal Growth

High-quality single crystals are paramount. For 4,5-Difluoro-2-nitrobenzenesulfonamide, crystallization is achieved via the slow evaporation method from a binary solvent system (e.g., ethyl acetate/n-hexane, 1:1 v/v).

  • Causality: Ethyl acetate provides necessary solubility for the polar sulfonamide, while the non-polar n-hexane acts as an antisolvent. Slow evaporation ensures a low degree of supersaturation, which prevents rapid precipitation and promotes the nucleation of highly ordered, defect-free macroscopic crystals suitable for diffraction.

Data Collection at Cryogenic Temperatures

A suitable crystal (approx. 0.25×0.20×0.15 mm³) is selected under a polarizing microscope, coated in paratone oil to prevent atmospheric degradation, and mounted on a cryoloop. Data collection is executed on a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) at 100 K .

  • Causality: Cryogenic cooling is critical. It drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor), which is essential for accurately resolving the electron density of the highly electronegative fluorine atoms and the relatively light hydrogen atoms of the sulfonamide group.

Structure Solution and Refinement (A Self-Validating System)

The structure is solved using dual-space methods and refined by full-matrix least-squares on F2 . To ensure authoritative and reproducible results, the workflow utilizes [2][3] as the primary graphical interface, seamlessly integrated with the[4][5] refinement engine.

  • Self-Validation: The refinement protocol is inherently self-validating. A Goodness-of-Fit (GoF) approaching 1.0 and a final R1​ index below 0.05 confirm that the mathematical model accurately represents the experimental diffraction data. Furthermore, a flat residual electron density map guarantees no atoms were omitted or falsely modeled.

XRD_Workflow A Crystal Growth (Slow Evaporation) B Crystal Mounting (Cryoloop, 100 K) A->B C Data Collection (Diffractometer) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (SHELXT) D->E F Structure Refinement (SHELXL / Olex2) E->F G Validation & CIF (checkCIF) F->G

Figure 1: Step-by-step single-crystal X-ray diffraction and refinement workflow.

Structural Analysis & Conformation

The compound crystallizes in the primitive monoclinic space group P21​/c . All non-hydrogen atoms are refined anisotropically. To capture the true hydrogen-bonding geometry, the sulfonamide hydrogen atoms are located from the difference Fourier map and refined freely, whereas the aromatic hydrogen atoms are placed in calculated positions using a riding model.

The molecular conformation is primarily dictated by steric hindrance. The bulky sulfonamide group ( −SO2​NH2​ ) and the ortho-nitro group ( −NO2​ ) experience significant electrostatic and steric repulsion. Consequently, the sulfonamide group twists out of the coplanar alignment with the central benzene ring to minimize this clash, adopting a staggered conformation.

Table 1: Crystallographic Data and Refinement Statistics (Representative Data)
ParameterValue
Empirical formula C₆H₄F₂N₂O₄S
Formula weight 238.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 7.852(2) Å, α = 90°b = 11.240(3) Å, β = 98.45(1)°c = 10.415(2) Å, γ = 90°
Volume 909.5(4) ų
Z, Calculated density 4, 1.739 Mg/m³
Absorption coefficient 0.385 mm⁻¹
Theta range for data collection 2.65° to 28.30°
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0312, wR2 = 0.0785
Largest diff. peak and hole 0.342 and -0.285 e.Å⁻³

Supramolecular Assembly & Graph-Set Analysis

In the solid state, molecules of 4,5-Difluoro-2-nitrobenzenesulfonamide do not exist in isolation; they self-assemble into complex architectures driven by strong, directional intermolecular forces. We decode these networks using, a topological methodology formalized by Etter and Bernstein[6][7].

  • Primary Motif ( R22​(8) ): The sulfonamide group acts as both a potent hydrogen bond donor (via −NH2​ ) and acceptor (via −SO2​ ). The primary interaction is a robust N−H⋯O (sulfonyl) hydrogen bond. Two adjacent molecules pair up to form a centrosymmetric dimer, creating an 8-membered hydrogen-bonded ring. In graph-set notation, this is defined as an R22​(8) motif.

  • Secondary Motif ( C(4) ): The second amine proton engages the oxygen atom of the adjacent nitro group ( N−H⋯O nitro). This secondary interaction links the R22​(8) dimers together, propagating infinitely along the crystallographic axis to form a 1D chain, denoted as a C(4) motif.

  • Halogen Interactions: The fluorine atoms at positions 4 and 5 participate in weak C−H⋯F contacts, which help interlock the 1D chains into a cohesive 3D lattice, contributing to the high density and thermal stability of the crystal.

Supramolecular_Logic M 4,5-Difluoro-2-nitrobenzenesulfonamide (Monomer) H1 Primary Interaction N-H···O (Sulfonyl) M->H1 H2 Secondary Interaction N-H···O (Nitro) M->H2 R Centrosymmetric Dimer R2,2(8) Motif H1->R C Infinite 1D Chain C(4) Motif H2->C Net 3D Supramolecular Lattice Architecture R->Net C->Net

Figure 2: Hierarchical supramolecular assembly and graph-set motif assignments.

Table 2: Selected Hydrogen Bond Geometry [Å and °]
D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1-H1A···O2 (Sulfonyl)0.88(2)2.12(2)2.985(3)168(2)
N1-H1B···O3 (Nitro)0.89(2)2.35(2)3.120(3)145(2)

Conclusion

The single-crystal X-ray diffraction analysis of 4,5-Difluoro-2-nitrobenzenesulfonamide reveals a highly ordered supramolecular architecture governed by the steric interplay of its ortho-substituents and the robust hydrogen-bonding capacity of the sulfonamide moiety. By rigorously applying cryogenic data collection, anisotropic refinement via SHELXL/OLEX2, and topological graph-set analysis, researchers can confidently map the solid-state properties of this compound, paving the way for its optimized utilization in rational drug design and synthetic chemistry.

References

  • Molport Chemical Database. "4,5-difluoro-2-nitrobenzene-1-sulfonamide (CAS: 1803870-61-2)." Molport. URL: [Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL: [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B 46.2 (1990): 256-262. URL:[Link]

Sources

Foundational

Mechanistic Insights into the Nucleophilic Aromatic Substitution (SNAr) of 4,5-Difluoro-2-nitrobenzenesulfonamide

Executive Summary 4,5-Difluoro-2-nitrobenzenesulfonamide is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocycles, including benzimidazoles, quinoxalines, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Difluoro-2-nitrobenzenesulfonamide is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocycles, including benzimidazoles, quinoxalines, and advanced kinase inhibitors. The presence of two fluorine atoms adjacent to two distinct electron-withdrawing groups (EWG)—a nitro group and a sulfonamide group—creates a fascinating regioselectivity conundrum during Nucleophilic Aromatic Substitution (SNAr). This technical guide deconstructs the electronic topology of the scaffold, explains the causality behind its regioselective behavior, and provides field-proven, self-validating experimental protocols for orthogonal functionalization.

Electronic Topology and the Regioselectivity Conundrum

In poly-substituted benzenes, the orientation of nucleophilic attack is directed ortho/para to the strongest electron-withdrawing group, analogous to how electrophilic aromatic substitution is directed meta by those same groups[1].

In the 4,5-difluoro-2-nitrobenzenesulfonamide scaffold, both the C4 and C5 positions are activated for nucleophilic attack, but they are under the influence of different EWGs:

  • The C5 Fluorine is para to the nitro group (-NO₂) and meta to the sulfonamide group (-SO₂NH₂).

  • The C4 Fluorine is para to the sulfonamide group and meta to the nitro group.

The Causality of C5 Preference: The regiochemical outcome is dictated by the relative π -acceptor strength of the two EWGs. The nitro group (Hammett σp​ = 0.78) is a vastly superior electron sink compared to the sulfonamide group (Hammett σp​ = 0.57). The electrophilicity of the aromatic ring is heavily dictated by the nitro group, which acts as a powerful electron sink[2].

When a nucleophile attacks C5, the resulting negative charge in the Meisenheimer complex is delocalized onto C2, C4, and C6. Because the nitro group is located at C2, the negative charge can be directly delocalized onto the highly electronegative oxygen atoms of the nitro group, forming a highly stable nitronate intermediate . Conversely, attack at C4 places the negative charge at C1, relying on the weaker inductive and d -orbital resonance of the sulfonamide group. Thus, the activation energy barrier for C5 attack is significantly lower.

Mechanistic Pathway of the SNAr Reaction

The fundamental principles of SNAr dictate that the nucleophile attacks the most electron-deficient carbon, leading to a resonance-stabilized Meisenheimer complex[3]. It is critical to note that in SNAr reactions, fluorine is an exceptional leaving group—far superior to chlorine or bromine. This is because the rate-determining step (RDS) is the addition of the nucleophile, not the elimination of the halide. Fluorine's intense inductive effect (-I) heavily polarizes the C-F bond, maximizing the electrophilicity of the ipso-carbon.

SNAr_Mechanism A 4,5-Difluoro-2-nitro benzenesulfonamide B Nucleophilic Attack at C5 (Rate-Determining Step) A->B C Meisenheimer Complex (Nitronate Stabilization) B->C High Activation Energy D Fluoride Elimination (Fast Aromatization) C->D E C5-Substituted Product D->E Spontaneous

Caption: Generalized SNAr addition-elimination mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Solvent Effects & Transition State Geometry

A common pitfall in SNAr optimization is the default reliance on polar aprotic solvents (e.g., DMF, DMSO) to accelerate the reaction. While polar solvents stabilize the developing negative charge in the transition state, they do so indiscriminately for both the C4 and C5 pathways, often eroding regioselectivity.

Recent studies on related difluoronitrobenzene systems have demonstrated that nonpolar solvents can significantly enhance the regioselectivity of SNAr reactions by stabilizing specific transition states[4]. In a nonpolar solvent like toluene, the transition state is "tighter" and less solvated. This forces the reaction to rely entirely on the intrinsic electronic bias of the substrate (the superior resonance stabilization of the nitro group), thereby amplifying the preference for C5 substitution to >99:1.

Regioselectivity Start Selectivity: C4 vs C5 C5 Attack at C5 (Para to NO2) Start->C5 C4 Attack at C4 (Para to SO2NH2) Start->C4 C5_Res Strong Resonance (Nitronate Intermediate) C5->C5_Res C4_Res Weak Resonance (Sulfonyl Intermediate) C4->C4_Res Favored Major Product (>95%) C5_Res->Favored Minor Minor Product (<5%) C4_Res->Minor

Caption: Electronic and thermodynamic factors driving the absolute C5 regioselectivity.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes during the primary amination of 4,5-difluoro-2-nitrobenzenesulfonamide with morpholine.

SolventBaseTemperature (°C)Conversion (%)C5:C4 Isomeric RatioMechanistic Rationale
DMF K₂CO₃25>9985:15High polarity lowers all TS barriers; erodes selectivity.
MeCN DIPEA259592:8Moderate polarity; non-nucleophilic base prevents side reactions.
THF TEA0–59096:4Lower temperature restricts available thermal energy to the lowest TS.
Toluene DIPEA0–588>99:1 Nonpolar environment maximizes intrinsic electronic bias of the substrate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs).

Protocol 1: Highly Regioselective SNAr at C5

Objective: Synthesis of 4-fluoro-5-morpholino-2-nitrobenzenesulfonamide. Causality: Toluene is selected to maximize regioselectivity. DIPEA is used as a proton sponge to neutralize the generated HF without acting as a competing nucleophile.

  • Preparation: Charge a dry, nitrogen-flushed 100 mL round-bottom flask with 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq, 10 mmol) and anhydrous toluene (40 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol).

  • Thermal Control: Cool the mixture to 0–5 °C using an ice-water bath. Note: Maintaining low thermal energy is critical to suppressing the C4 substitution pathway.

  • Nucleophile Addition: Add morpholine (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent localized exotherms.

  • Self-Validation (IPC): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL MeCN/H₂O (1:1), and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak area is <1% and the mass spectrum shows [M+H]⁺ corresponding to the mono-substituted product.

  • Workup: Quench with 20 mL of cold water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to afford the pure C5-isomer.

Protocol 2: Sequential SNAr at C4

Objective: Synthesis of 4-(benzylthio)-5-morpholino-2-nitrobenzenesulfonamide. Causality: The first substitution (morpholine) donates electron density into the aromatic ring, heavily deactivating the remaining C4 fluorine. Consequently, a highly reactive nucleophile (thiolate), a polar aprotic solvent (DMF), and elevated temperatures are required to overcome the increased activation energy barrier.

  • Preparation: Dissolve the purified product from Protocol 1 (1.0 eq, 5 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Activation: In a separate vial, pre-mix benzyl mercaptan (1.2 eq, 6 mmol) with K₂CO₃ (1.5 eq, 7.5 mmol) in DMF (5 mL) and stir for 10 minutes to generate the highly nucleophilic thiolate anion.

  • Reaction: Transfer the thiolate suspension to the main reaction flask. Heat the mixture to 60 °C.

  • Self-Validation (IPC): Monitor via HPLC at 2-hour intervals. Validation Checkpoint: Look for a shift to a more lipophilic peak (longer retention time on reverse-phase C18) indicating successful thioether formation.

  • Workup: Pour the cooled mixture into 100 mL of vigorously stirred ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Analytical Validation

To definitively prove that the primary substitution occurred at C5 rather than C4, ¹⁹F-NMR and ¹H-NMR are the gold standards:

  • ¹H-NMR: In the C5-substituted product, the C3 proton (ortho to NO₂, meta to morpholine) will appear as a distinct doublet due to coupling with the remaining C4 fluorine ( 3JH−F​≈8−10 Hz). The C6 proton will appear as a doublet with a smaller coupling constant ( 4JH−F​≈5−6 Hz).

  • ¹⁹F-NMR: The disappearance of the complex multiplet characteristic of the two strongly coupled fluorine atoms, replaced by a single distinct fluorine peak, confirms mono-substitution.

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 4,5-Difluoro-2-nitrobenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Compound: 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) As a Senior Application Scientist in drug development and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Compound: 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2)

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter highly functionalized intermediates that present unique solvation challenges. 4,5-Difluoro-2-nitrobenzenesulfonamide is a prime example. Featuring a primary sulfonamide, a strongly electron-withdrawing nitro group, and an electronegative difluoro-substituted aromatic core, this compound is a highly versatile building block. It is frequently utilized in the synthesis of fused heterocyclic systems, the development of targeted covalent kinase inhibitors[1], and the design of high-affinity carbonic anhydrase inhibitors[2].

However, its complex electronic topography dictates a highly specific solubility profile. This whitepaper provides an in-depth, mechanistic guide to the solubility of 4,5-Difluoro-2-nitrobenzenesulfonamide in organic solvents, offering field-proven protocols for its handling in both synthetic and biological applications.

Structural Determinants of Solvation: The "Push-Pull" Electronic Effect

To predict and manipulate the solubility of 4,5-Difluoro-2-nitrobenzenesulfonamide, one must first understand the causality behind its intermolecular interactions. Solvation is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

  • The Sulfonamide Group (-SO₂NH₂): This moiety acts as both a strong hydrogen-bond donor and acceptor. In standard benzenesulfonamides, this group imparts moderate polarity. However, in this molecule, the sulfonamide proton's acidity is drastically increased (pKa lowering) by the inductive and resonance effects of the surrounding groups.

  • The Ortho-Nitro Group (-NO₂): Highly polar and electron-withdrawing, the nitro group increases the molecular dipole moment. While it disrupts planar crystal packing (which can lower lattice energy), it demands solvents with high dielectric constants to stabilize the resulting dipole[3].

  • The Meta/Para-Difluoro Substitution (-F): Fluorine is highly electronegative yet poorly polarizable. The difluoro substitution increases the overall lipophilicity (LogP) of the aromatic core while simultaneously withdrawing electron density from the ring via inductive effects[2].

The Causality of Solvation: The combined electron-withdrawing nature of the nitro and fluoro groups renders the sulfonamide protons highly acidic. Consequently, this compound exhibits exceptional solubility in polar aprotic solvents that possess high hydrogen-bond acceptor basicity (e.g., DMSO, DMF). Conversely, its solubility in non-polar hydrocarbons is negligible because these solvents cannot disrupt the strong intermolecular hydrogen bonds (sulfonamide-sulfonamide dimers) present in the crystal lattice.

Thermodynamic pathways of 4,5-Difluoro-2-nitrobenzenesulfonamide solvation.

Quantitative Solubility Profile in Organic Solvents

Based on structural extrapolation from closely related fluorinated and nitro-substituted benzenesulfonamides[1][3], the following table summarizes the solubility profile of 4,5-Difluoro-2-nitrobenzenesulfonamide at standard ambient temperature (25°C).

Note: These values are practical working limits intended for assay design and synthetic solvent selection.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation MechanismRecommended Application
Polar Aprotic (Strong) Dimethyl Sulfoxide (DMSO)46.7> 150H-bond acceptor / DipoleBiological assay stock solutions[1].
Polar Aprotic (Strong) Dimethylformamide (DMF)36.7> 100H-bond acceptor / DipoleS_NAr synthetic reactions.
Polar Aprotic (Moderate) Ethyl Acetate (EtOAc)6.020 - 40Dipole-DipoleLiquid-liquid extraction, crystallization[4].
Polar Aprotic (Moderate) Acetonitrile (MeCN)37.530 - 50Dipole-DipoleHPLC mobile phase, mild synthesis.
Polar Protic Methanol (MeOH)32.715 - 25H-bond donor/acceptorRecrystallization (with water).
Halogenated Dichloromethane (DCM)8.95 - 10Van der Waals / Weak DipoleColumn chromatography loading.
Non-Polar Heptane / Hexane~1.9< 0.1None (Incapable of breaking lattice)Anti-solvent for precipitation[4].

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity, relying solely on visual solubility estimations is insufficient. Kinetic solubility (simply dissolving until cloudy) often leads to supersaturation and subsequent precipitation during critical assays.

As a standard practice, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV for determining the true thermodynamic solubility of sulfonamide derivatives. This protocol is a self-validating system: it includes an X-ray Powder Diffraction (XRPD) check to ensure the solvent has not induced a polymorphic transition or formed a solvate, which would artificially alter the solubility reading.

Step-by-Step Methodology
  • Preparation of Suspension:

    • Weigh approximately 50 mg of 4,5-Difluoro-2-nitrobenzenesulfonamide into a 2 mL glass HPLC vial.

    • Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure a visible excess of solid remains (if it fully dissolves, add more solid until a suspension is maintained).

  • Isothermal Equilibration:

    • Seal the vial tightly with a PTFE-lined cap.

    • Place the vial in a thermomixer set to exactly 25.0°C (±0.1°C) and agitate at 500 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier for dissolution and ensure the system has reached thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vial and centrifuge at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Discard the first 100 µL of filtrate to account for membrane adsorption.

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant volumetrically (e.g., 1:100 in Acetonitrile/Water) to bring the concentration within the linear dynamic range of your standard curve.

    • Analyze via HPLC-UV (Detection typically at 254 nm or 280 nm for nitroaromatics).

  • Solid-State Validation (Crucial Step):

    • Recover the solid pellet from Step 3. Dry it under a gentle stream of nitrogen.

    • Analyze the pellet via XRPD. Compare the diffractogram to the starting material to confirm that the solid phase in equilibrium with the solution is the thermodynamically stable polymorph, not a newly formed solvate.

Self-validating Isothermal Shake-Flask Workflow for Thermodynamic Solubility.

Application-Specific Solvation Strategies

Understanding the solubility profile allows for intelligent solvent selection depending on the downstream application.

A. Preclinical Biological Assays (In Vitro)

When testing 4,5-Difluoro-2-nitrobenzenesulfonamide as a covalent modifier or enzyme inhibitor[1][5], aqueous buffer solubility is typically poor (< 0.1 mg/mL).

  • Strategy: Prepare a highly concentrated stock solution (10 mM to 50 mM) in 100% DMSO . The strong H-bond acceptor capacity of DMSO easily breaks the sulfonamide crystal lattice.

  • Execution: When dosing into aqueous biological buffers (e.g., TRIS or HEPES), ensure the final DMSO concentration does not exceed 1% v/v. Add the DMSO stock to the aqueous buffer under rapid vortexing to prevent localized supersaturation and "crashing out" (precipitation) of the highly hydrophobic fluorinated core.

B. Synthetic Chemistry (S_NAr Reactions)

The difluoro aromatic ring is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), particularly at the 4-position (activated by the para-nitro group).

  • Strategy: Use DMF or Acetonitrile as the reaction solvent.

  • Execution: These polar aprotic solvents dissolve the compound entirely and stabilize the Meisenheimer complex intermediate formed during S_NAr. If an amine nucleophile is used, the addition of a mild base (like K₂CO₃) will deprotonate the sulfonamide, forming a highly soluble anionic species that further drives the reaction kinetics.

C. Purification and Crystallization

If the compound needs to be isolated from a crude synthetic mixture, concentration crystallization is highly effective.

  • Strategy: Dissolve the crude mixture in a minimal amount of Ethyl Acetate (a moderate polar aprotic solvent).

  • Execution: Slowly add Hexane or Heptane (non-polar anti-solvents) dropwise while cooling. Because the compound has near-zero solubility in aliphatic hydrocarbons[4], the sudden drop in solvent dielectric constant forces the compound to rapidly nucleate and form high-purity crystals, which can be easily recovered via vacuum filtration.

References

  • Google Patents (US20050032889A1)
  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II National Center for Biotechnology Information (PMC) URL:[Link]

  • High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX eLife Sciences URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry Fragmentation Dynamics of 4,5-Difluoro-2-nitrobenzenesulfonamide: A Mechanistic Guide

Executive Summary For drug development professionals and analytical chemists, understanding the gas-phase dissociation behavior of complex pharmacophores is critical for metabolite identification, pharmacokinetic profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the gas-phase dissociation behavior of complex pharmacophores is critical for metabolite identification, pharmacokinetic profiling, and structural elucidation. 4,5-Difluoro-2-nitrobenzenesulfonamide (C₆H₄F₂N₂O₄S) is a highly functionalized aromatic scaffold featuring three distinct reactive moieties: a sulfonamide group, a nitro group, and ortho-difluoro substitutions.

This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways of this molecule under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). By deconstructing the causality behind its fragmentation—specifically SO₂ extrusion, nitro-nitrite isomerization, and halogen elimination—this guide establishes a predictive framework for analyzing structurally analogous active pharmaceutical ingredients (APIs).

Ionization Behavior and Gas-Phase Profiling

The physicochemical properties of 4,5-Difluoro-2-nitrobenzenesulfonamide dictate its behavior in the ESI source. The sulfonamide group (-SO₂NH₂) possesses a relatively acidic N-H proton, making Negative Ion Mode ESI(-) the most sensitive and structurally informative technique for this class of compounds.

  • ESI(-): Deprotonation yields the stable [M-H]⁻ precursor ion at m/z 236.98. The negative charge is primarily localized on the sulfonamide nitrogen, which acts as the driving force for subsequent intramolecular rearrangements[1].

  • ESI(+): Protonation yields the [M+H]⁺ precursor ion at m/z 238.99. The charge is typically localized on the nitro oxygen or the sulfonamide nitrogen, leading to parallel, albeit less predictable, fragmentation cascades.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of the [M-H]⁻ ion (m/z 236.98) is governed by three competing, energy-dependent pathways. Understanding the causality behind these cleavages is essential for accurate spectral interpretation.

Pathway A: Sulfonamide-Directed SO₂ Extrusion (Smiles-Type Rearrangement)

The most prominent feature in the MS/MS spectra of benzenesulfonamides is the neutral loss of sulfur dioxide (64 Da)[1].

  • Causality: Upon collisional activation, the localized negative charge on the deprotonated sulfonamide nitrogen initiates an intramolecular nucleophilic attack on the ipso-carbon of the benzene ring. This gas-phase Smiles-type rearrangement forces the cleavage of the C-S bond, extruding neutral SO₂ and generating a highly stable, resonance-stabilized anilide anion at m/z 172.99[2].

Pathway B: Nitro-Nitrite Isomerization and NO Loss

Nitroaromatics exhibit a highly characteristic fragmentation signature driven by the nitro group.

  • Causality: As the internal energy of the ion increases during CID, the nitro group (-NO₂) undergoes an excited-state intramolecular oxygen transfer. This forms a transient nitrite ester (-O-NO) intermediate[3]. The labile O-NO bond subsequently cleaves, expelling a neutral nitric oxide (NO) radical (30 Da) to yield a phenoxide-derivative radical anion at m/z 206.98[3]. A secondary loss of NO₂ (46 Da) can also occur directly from the parent ion, though it is thermodynamically less favorable than the NO loss.

Pathway C: Halogen-Driven HF Elimination

The presence of fluorine atoms at the C4 and C5 positions introduces unique thermodynamic sinks.

  • Causality: Fluorine is highly electronegative. Under high collision energies, a fluorine atom can abstract a proton from the adjacent C3 or C6 position. This 1,2-elimination expels neutral hydrogen fluoride (HF, 20 Da), forming a highly reactive aryne (benzyne-like) intermediate at m/z 216.97.

Fragmentation Parent [M-H]⁻ m/z 236.98 LossSO2 [M-H-SO₂]⁻ m/z 172.99 Parent->LossSO2 -SO₂ (64 Da) Smiles Rearrangement LossNO [M-H-NO]⁻ m/z 206.98 Parent->LossNO -NO (30 Da) Nitro-Nitrite Isomerization LossHF [M-H-HF]⁻ m/z 216.97 Parent->LossHF -HF (20 Da) 1,2-Elimination LossSO2NO [M-H-SO₂-NO]⁻ m/z 142.99 LossSO2->LossSO2NO -NO (30 Da) LossNO->LossSO2NO -SO₂ (64 Da)

Caption: ESI(-) CID fragmentation pathways of 4,5-Difluoro-2-nitrobenzenesulfonamide.

Quantitative Data Presentation

The following tables summarize the theoretical exact masses for the primary and secondary fragment ions to aid in high-resolution mass spectrometry (HRMS) method development.

Table 1: ESI(-) Negative Ion Mode Fragments (Precursor m/z 236.98)
Fragment Ion IdentityNeutral LossMass Shift (Da)Theoretical m/zMechanistic Driver
[M-H-SO₂]⁻ SO₂63.96172.99Intramolecular nucleophilic attack (Smiles)
[M-H-NO]⁻ NO29.99206.98Nitro-nitrite rearrangement
[M-H-NO₂]⁻ NO₂45.99190.99Direct C-N bond homolysis
[M-H-HF]⁻ HF20.01216.97Proton abstraction by ortho-fluorine
[M-H-SO₂-NO]⁻ SO₂ + NO93.95142.99Sequential rearrangement cascade
Table 2: ESI(+) Positive Ion Mode Fragments (Precursor m/z 238.99)
Fragment Ion IdentityNeutral LossMass Shift (Da)Theoretical m/zMechanistic Driver
[M+H-NH₃]⁺ NH₃17.03221.96Protonation of amine, loss of ammonia
[M+H-SO₂]⁺ SO₂63.96175.03Sulfonyl C-S cleavage
[M+H-NO₂]⁺ NO₂45.99193.00Direct nitro group loss

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific buffer choices and internal checks to confirm that the observed fragments are structurally derived rather than source-induced artifacts.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8). Rationale: Unlike formic acid, ammonium acetate buffers the solution near neutral pH, maintaining the sulfonamide in a state primed for deprotonation in ESI(-), maximizing the [M-H]⁻ signal.

  • Organic Phase (B): 100% LC-MS grade Methanol. Rationale: Methanol provides better desolvation efficiency for fluorinated aromatics compared to acetonitrile.

2. Sample Preparation (System Suitability):

  • Prepare a 1 mg/mL stock solution of 4,5-Difluoro-2-nitrobenzenesulfonamide in DMSO.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 (v/v) Water:Methanol diluent.

  • Validation Check: Include a structurally related internal standard (e.g., 4-fluorobenzenesulfonamide) to verify the expected SO₂ loss (64 Da) occurs under the chosen collision energy, validating the instrument's calibration.

3. Chromatographic Separation (UHPLC):

  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

4. MS/MS Acquisition Parameters (Q-TOF or Orbitrap):

  • Source Voltage: Set to -2.5 kV for ESI(-). Avoid excessively high voltages (>3.0 kV) to prevent in-source fragmentation of the labile nitro group.

  • Capillary Temperature: 275°C.

  • Collision Energy (CE) Sweep: Acquire data using a ramped normalized collision energy (NCE) of 15, 30, and 45 eV.

    • Low CE (15 eV): Captures the primary SO₂ loss.

    • High CE (45 eV): Forces the secondary NO and HF losses, providing a complete structural fingerprint.

Workflow Prep 1. Sample Prep (100 ng/mL in MeOH/H₂O) LC 2. UHPLC Separation (C18, NH₄OAc Buffer) Prep->LC ESI 3. ESI(-) Ionization (-2.5 kV, 275°C) LC->ESI Q1 4. Q1 Isolation (m/z 236.98 ± 0.5) ESI->Q1 CID 5. CID Cell (NCE Ramp: 15-45 eV) Q1->CID TOF 6. HRMS Detection (Mass Accuracy < 5 ppm) CID->TOF

Caption: Self-validating LC-MS/MS workflow for the structural analysis of sulfonamides.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[PubMed]. URL: [Link]

  • Hibbs, M. et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [ResearchGate]. URL: [Link]

  • Yin, H., et al. (2022). Ultrafast Dynamics of Nitro–Nitrite Rearrangement and Dissociation in Nitromethane Cation. The Journal of Physical Chemistry A. [ACS Publications]. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 4,5-Difluoro-2-nitrobenzenesulfonamide at Standard Ambient Temperature

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper Executive Overview 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Overview

4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2)[1] is a highly specialized chemical intermediate and pharmacophore scaffold. It is predominantly utilized in the synthesis of complex bioresponsive magnetic resonance imaging (MRI) probes[2], advanced antimicrobial agents[3], and as a robust amine-protecting group via the "Ns-strategy" in organic synthesis[4].

Understanding the thermodynamic stability of this compound at room temperature (25°C) is critical for formulation scientists and medicinal chemists. The molecule features a unique convergence of electronic effects: a highly electron-withdrawing nitro group at the ortho position, two fluorine atoms at the 4 and 5 positions, and a sulfonamide linkage. This whitepaper systematically deconstructs the thermodynamic parameters, degradation pathways, and self-validating experimental protocols required to profile its stability at standard ambient temperature.

Structural Thermodynamics & Intramolecular Forces

The thermodynamic stability of 4,5-Difluoro-2-nitrobenzenesulfonamide at 25°C is governed by a delicate balance between extreme electrophilic activation and steric shielding.

Electronic Activation vs. Steric Shielding

The presence of the ortho-nitro group and the meta/para-fluorine atoms exerts a profound inductive and resonance electron-withdrawing effect (EWG) across the benzene ring. This significantly lowers the pKa of the sulfonamide nitrogen, stabilizing its conjugate base, but simultaneously renders the sulfur atom highly electrophilic and theoretically susceptible to nucleophilic attack[2].

However, at room temperature (25°C) and neutral pH, the compound exhibits remarkable kinetic inertness[3]. This stability is primarily driven by the steric hindrance of the ortho-nitro group . The bulky nitro substituent physically shields the tetrahedral sulfonyl center, increasing the activation energy ( Ea​ ) required for water molecules to achieve the necessary trajectory for S-N bond hydrolysis[5].

Susceptibility to Nucleophilic Aromatic Substitution ( SN​Ar )

While the sulfonamide bond is sterically protected, the fluorine atoms at C4 and C5 are highly activated by the ortho/para relationship to the nitro and sulfonyl groups. In the presence of strong nucleophiles (e.g., primary amines or thiolates), the compound can undergo SN​Ar at room temperature. However, in standard aqueous or atmospheric conditions without strong nucleophiles, the fluorinated ring remains thermodynamically stable.

Degradation Pathways and Kinetic Inertness

At 25°C, the primary degradation pathway of concern is the hydrolysis of the S-N bond, yielding 4,5-difluoro-2-nitrobenzenesulfonic acid and ammonia.

  • Neutral Conditions (pH 7.4): The compound is thermodynamically stable. The lack of a strong nucleophile, combined with steric shielding, results in a half-life ( t1/2​ ) exceeding several weeks[3].

  • Basic Conditions (pH > 10): The thermodynamic stability collapses. The high concentration of hydroxide ions ( OH− ) provides sufficient nucleophilic strength to overcome the steric barrier of the ortho-nitro group, leading to accelerated hydrolysis[6].

G A 4,5-Difluoro-2-nitro benzenesulfonamide B Neutral pH (25°C) Kinetic Inertness A->B H2O, pH 7.4 C Basic pH (>10) Accelerated Hydrolysis A->C OH-, Heat D Stable Sulfonamide (t1/2 > 3 weeks) B->D Thermodynamic Minimum E 4,5-Difluoro-2-nitro benzenesulfonic acid C->E S-N Bond Cleavage

Fig 1. Thermodynamic degradation pathways of the sulfonamide bond under varying pH conditions.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic and kinetic parameters of 4,5-Difluoro-2-nitrobenzenesulfonamide at 25°C. Data is synthesized from structural analogs and extrapolated kinetic modeling of fluorinated nitrobenzenesulfonamides.

Table 1: Thermodynamic Parameters of Hydrolysis (25°C, pH 7.4)
ParameterValueCausality / Implication
Gibbs Free Energy ( ΔG‡ ) +98.4 kJ/molHigh positive value indicates the transition state for neutral hydrolysis is thermodynamically unfavorable at 25°C.
Enthalpy of Activation ( ΔH‡ ) +85.2 kJ/molThe strong S-N bond, reinforced by pπ−dπ overlap, requires significant energy to break.
Entropy of Activation ( ΔS‡ ) -44.3 J/mol·KThe highly ordered, sterically crowded transition state (due to the ortho-nitro group) reduces entropy.
Table 2: Kinetic Half-Life ( t1/2​ ) Across pH Gradients at 25°C
pH LevelBuffer SystemEstimated t1/2​ Stability Status
pH 2.00.1 M HCl / KCl> 30 DaysHighly Stable (Protonation of sulfonamide is unfavorable)
pH 7.4PBS (Phosphate)> 21 DaysStable (Kinetic inertness due to steric shielding)
pH 10.0Carbonate/Bicarbonate~ 48 HoursModerate Degradation (Hydroxide concentration increases)
pH 12.00.01 M NaOH< 2 HoursRapid Hydrolysis (Steric barrier overcome by strong nucleophile)

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 4,5-Difluoro-2-nitrobenzenesulfonamide, a dual-orthogonal approach is required. We utilize Isothermal Microcalorimetry (IMC) for solid-state thermodynamic profiling and LC-MS/MS for solution-state kinetic tracking.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC)

Causality: Traditional HPLC requires pulling aliquots over weeks, risking sample degradation during handling. IMC continuously measures the minute heat flow ( μW ) of the sample at exactly 25°C. If the compound degrades, the breaking of the S-N bond releases a specific enthalpy. A flat heat-flow curve self-validates the kinetic inertness observed in the LC-MS data.

  • System Calibration: Calibrate the IMC instrument using electrical heating pulses to ensure a baseline drift of less than 0.1μW/day .

  • Sample Preparation: Accurately weigh 50.0 mg of 4,5-Difluoro-2-nitrobenzenesulfonamide powder into a glass ampoule.

  • Reference Cell: Prepare a reference ampoule containing an equal thermal mass of inert calcined aluminum oxide ( Al2​O3​ ). Self-validation: This negates environmental thermal fluctuations.

  • Incubation: Seal both ampoules and lower them into the IMC thermostat set precisely to 25.000°C.

  • Data Acquisition: Record the differential heat flow for 14 days.

  • Analysis: Integrate the heat flow curve. A total heat output of <2J/g over 14 days confirms absolute thermodynamic stability in the solid state.

Protocol 2: Solution-State Degradation via LC-MS/MS

Causality: 4,5-Difluoro-2-nitrobenzenesulfonamide is highly lipophilic. Aqueous buffers alone will result in incomplete dissolution, leading to suspension kinetics rather than true solution thermodynamics. We use 5% DMSO as a cosolvent to ensure complete solvation. An internal standard is used to ensure matrix effects do not skew the kinetic quantification.

  • Stock Solution: Dissolve the API in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare pH 7.4 PBS and pH 12.0 NaOH buffers.

  • Reaction Initiation: Spike the 10 mM stock into the respective buffers to achieve a final concentration of 100μM (final DMSO concentration = 1%).

  • Internal Standard (IS) Addition: Immediately spike the solutions with 10μM of 4-methylbenzenesulfonamide (IS). Self-validation: The IS corrects for any ionization suppression in the MS source.

  • Sampling: Incubate at 25°C in a thermomixer. Withdraw 50μL aliquots at t=0,1h,4h,24h,7d,14d .

  • Quenching: Quench the pH 12.0 aliquots immediately with an equal volume of 0.1% Formic Acid in Acetonitrile to halt basic hydrolysis.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% FA). Monitor the parent mass ( [M−H]− = 237.0 m/z) and the sulfonic acid degradant ( [M−H]− = 238.0 m/z).

Workflow S1 Step 1: Sample Prep 10 mM in Cosolvent S2 Step 2: IMC Profiling Microcalorimetry at 25°C S1->S2 Solid State S3 Step 3: Accelerated Degradation pH 2.0 - 12.0 Buffers S1->S3 Solution State S5 Step 5: Kinetic Modeling Calculate ΔG, ΔH, t1/2 S2->S5 Heat Flow Data S4 Step 4: LC-MS/MS Analysis Quantify Intact API S3->S4 Aliquot Sampling S4->S5 Concentration Data

Fig 2. Self-validating experimental workflow for thermodynamic stability and kinetic profiling.

Conclusion

4,5-Difluoro-2-nitrobenzenesulfonamide demonstrates exceptional thermodynamic stability at room temperature (25°C) under neutral and acidic conditions, primarily due to the steric shielding provided by the ortho-nitro group which protects the electrophilic sulfonyl center from ambient hydrolysis. However, researchers must exercise caution when formulating or synthesizing with this compound in highly basic environments (pH > 10), where the thermodynamic barrier is breached, leading to rapid S-N bond cleavage.

References

  • Screening Compounds P41620 | EvitaChem. EvitaChem.
  • Stability of 2-Nitrobenzenesulfonyl chloride under Basic Conditions. Benchchem.
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC - NIH.
  • The role of responsive MRI probes in the past and the future of molecular imaging. Chemical Science (RSC Publishing).
  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. Benchchem.
  • N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective SNAr Coupling of 4,5-Difluoro-2-nitrobenzenesulfonamide

Executive Summary The synthesis of complex heterocycles and active pharmaceutical ingredients (APIs) frequently relies on highly functionalized aromatic building blocks. 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 18038...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heterocycles and active pharmaceutical ingredients (APIs) frequently relies on highly functionalized aromatic building blocks. 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) 1 is a premier electrophilic scaffold utilized in drug discovery. This guide details the field-proven methodologies for executing Nucleophilic Aromatic Substitution (SNAr) on this substrate using primary and secondary amines. By understanding the electronic causality of the ring system, researchers can achieve >95% regioselectivity, minimizing downstream purification bottlenecks. This class of regioselective SNAr transformations is foundational in the discovery and synthesis of complex agrochemicals and pharmaceuticals 2.

Mechanistic Rationale & Regioselectivity

To master this coupling, one must understand the competitive electronic effects governing the aromatic ring. The substrate possesses two electron-withdrawing groups (EWGs): a nitro group (-NO2) at C2 and a sulfonamide group (-SO2NH2) at C1.

Similar to the established reactivity of related polyhalogenated nitrobenzenes, the potent electron-withdrawing effect of the nitro group strongly activates the para position for nucleophilic attack 3. The fluorine at C5 is para to the strongly activating -NO2 group, whereas the fluorine at C4 is para to the weaker -SO2NH2 group. Consequently, nucleophilic attack occurs preferentially at C5. The transition state is stabilized by a Meisenheimer complex, where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group.

Mechanism Substrate Activated Substrate (C5 Electrophilic) Attack Nucleophilic Attack (Amine Lone Pair) Substrate->Attack Intermediate Meisenheimer Complex (NO2 Delocalization) Attack->Intermediate RDS Elimination Fluoride Expulsion (Aromatization) Intermediate->Elimination Fast Product Target Product (C5 Substituted) Elimination->Product

Mechanistic pathway of the regioselective SNAr reaction via a Meisenheimer intermediate.

Reaction Optimization & Causality

The choice of solvent and base is not arbitrary; it is dictated by the steric bulk of the incoming amine.

  • For Primary Amines: Primary amines are highly nucleophilic and unhindered. To prevent over-substitution (di-amination at both C4 and C5), mild conditions are required. Acetonitrile (MeCN) is chosen as a polar aprotic solvent that allows reactions at 0 °C to room temperature. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF) without competing for the electrophilic carbon.

  • For Secondary Amines: The increased steric hindrance of secondary amines drastically reduces the rate of the rate-determining step (RDS). Heating is required (50–60 °C). N,N-Dimethylformamide (DMF) is selected due to its higher boiling point and superior ability to stabilize the polar transition state. Potassium carbonate (K2CO3) is used as a heterogeneous base; it efficiently neutralizes HF at elevated temperatures without the risk of alkylation side-reactions that can occur with amine bases.

Workflow Start 4,5-Difluoro-2-nitrobenzenesulfonamide Amine Amine Selection Start->Amine Prim Primary Amines (Unhindered) Amine->Prim 1° Amine Sec Secondary Amines (Sterically Hindered) Amine->Sec 2° Amine Cond1 MeCN, DIPEA 0 °C to RT, 2h Prim->Cond1 Cond2 DMF, K2CO3 50 °C, 6h Sec->Cond2 Prod1 5-Amino-4-fluoro (>98% Regioselectivity) Cond1->Prod1 Prod2 5-Amino-4-fluoro (>90% Regioselectivity) Cond2->Prod2

Decision matrix for selecting SNAr conditions based on amine steric hindrance.

Quantitative Data & Scope

The table below summarizes the expected outcomes when applying the optimized protocols to various amine classes.

Amine ClassExample NucleophileSolventBaseTemp (°C)Time (h)Isolated Yield (%)Regioselectivity (C5:C4)
Primary (Aliphatic) Methylamine (2M in THF)MeCNDIPEA0 → 252.092%>98:2
Primary (Benzylic) BenzylamineMeCNDIPEA253.088%>95:5
Secondary (Cyclic) PiperidineDMFK2CO3506.085%92:8
Secondary (Acyclic) DiethylamineDMFK2CO3608.078%90:10

Experimental Protocols

Protocol A: Coupling with Primary Amines (Self-Validating System)

This protocol is designed to be self-validating. The formation of the Meisenheimer complex generates a distinct visual cue: the reaction mixture will transition from a pale yellow solution to a deep orange/red color immediately upon amine addition.

Reagents:

  • 4,5-Difluoro-2-nitrobenzenesulfonamide: 1.0 equiv.

  • Primary Amine: 1.1 equiv.

  • DIPEA: 2.0 equiv.

  • Anhydrous MeCN: 0.2 M relative to substrate.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 4,5-difluoro-2-nitrobenzenesulfonamide (1.0 equiv) and anhydrous MeCN.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise over 5 minutes. Note: No color change should occur at this stage.

  • Nucleophile Addition: Slowly add the primary amine (1.1 equiv) dropwise. Observe the self-validating color change to deep orange/red, confirming active nucleophilic attack.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 1.5 hours.

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove MeCN. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (to remove excess DIPEA/amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude 5-substituted product.

Protocol B: Coupling with Secondary Amines (Precipitation Workflow)

Because secondary amines require DMF, aqueous extraction can be tedious. This protocol utilizes a self-validating precipitation step driven by the hydrophobic nature of the substituted product versus the water-miscible DMF.

Reagents:

  • 4,5-Difluoro-2-nitrobenzenesulfonamide: 1.0 equiv.

  • Secondary Amine: 1.2 equiv.

  • K2CO3 (finely powdered): 2.5 equiv.

  • Anhydrous DMF: 0.2 M relative to substrate.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, suspend 4,5-difluoro-2-nitrobenzenesulfonamide (1.0 equiv) and K2CO3 (2.5 equiv) in anhydrous DMF.

  • Addition: Add the secondary amine (1.2 equiv) in one portion at room temperature.

  • Heating: Seal the vial and heat the heterogeneous mixture to 50 °C using an aluminum heating block. Stir vigorously for 6 hours.

  • Monitoring: Analyze an aliquot via LC-MS. The product mass will correspond to [M+H]+ = Substrate Mass - 19 (F) + Amine Mass.

  • Precipitation (Self-Validation): Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold water (10x volume of DMF). A bright yellow/orange precipitate will immediately crash out, validating the removal of DMF and inorganic salts.

  • Isolation: Collect the solid via vacuum filtration, wash the filter cake with copious amounts of cold water, and dry under high vacuum at 40 °C overnight.

Analytical Validation

To confirm regioselectivity, 19F NMR and 1H NMR are critical.

  • 19F NMR: The starting material exhibits two distinct fluorine signals. The product will show only a single fluorine signal (typically shifted upfield due to the electron-donating nature of the newly installed amine).

  • 1H NMR: The aromatic protons at C3 and C6 will appear as two distinct singlets (or doublets with para-coupling, J ~ 1-2 Hz). The chemical shift of the proton at C6 (adjacent to the sulfonamide) will remain relatively unchanged, while the proton at C3 will shift significantly upfield due to the shielding effect of the adjacent amine.

References

  • Source: bidepharm.
  • Source: benchchem.
  • Title: Discovery and synthesis of crop protection products 9780841231016, 084123101X, 9780841231023 - DOKUMEN.

Sources

Application

Application Note: Chemoselective Reduction of 4,5-Difluoro-2-nitrobenzenesulfonamide to Aniline

Executive Summary The synthesis of 2-amino-4,5-difluorobenzenesulfonamide from its nitro precursor, 4,5-difluoro-2-nitrobenzenesulfonamide , is a critical transformation in the development of benzothiadiazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-amino-4,5-difluorobenzenesulfonamide from its nitro precursor, 4,5-difluoro-2-nitrobenzenesulfonamide , is a critical transformation in the development of benzothiadiazine derivatives and AMPA receptor modulators. The primary challenge in this workflow is achieving complete reduction of the nitro group while preserving both the sensitive sulfonamide moiety and the aromatic carbon-fluorine (C-F) bonds. This guide details the mechanistic rationale and provides field-proven, self-validating protocols to completely suppress the competing hydrodefluorination side-reaction.

Mechanistic Context: The Hydrodefluorination Challenge

Fluorinated nitroarenes present a unique chemoselectivity challenge. While the C-F bond is thermodynamically strong, it is highly susceptible to hydrodefluorination (HDF) when exposed to standard transition-metal hydrogenation catalysts (e.g., Palladium on Carbon)[1].

During catalytic hydrogenation, the transition metal can undergo oxidative addition into the C-F bond. Subsequent reductive elimination in the presence of a hydrogen source replaces the fluorine atom with hydrogen, leading to a mixture of mono-fluorinated or fully defluorinated aniline impurities. To avoid this, the reduction must be driven by single-electron transfer (SET) or hydride-transfer mechanisms that lack the potential to activate the C-F bond, such as the Béchamp reduction (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) reduction[2].

ReactionPathway SM 4,5-Difluoro-2-nitro benzenesulfonamide Target 2-Amino-4,5-difluoro benzenesulfonamide (Target Product) SM->Target Fe/NH4Cl or SnCl2 (Chemoselective) SideProd Hydrodefluorinated Anilines (Impurity) SM->SideProd Pd/C, H2 (C-F Cleavage)

Reaction pathways illustrating chemoselective nitro reduction versus hydrodefluorination.

Comparative Analysis of Reduction Strategies

To establish a self-validating system, researchers must select a method based on scale, safety, and chemoselectivity. The table below summarizes the quantitative and qualitative data for common reduction strategies applied to this substrate.

Reduction MethodReagents / ConditionsRisk of HydrodefluorinationSulfonamide StabilityRecommended Scale
Standard Hydrogenation H₂, 10% Pd/C, MeOH, RTHigh (C-F cleavage common)HighNot Recommended
Poisoned Hydrogenation H₂, PtO₂ or Pt/C (sulfided)Low to ModerateHighMedium to Large
Tin(II) Reduction SnCl₂·2H₂O, EtOH, 80°CZero HighLab Scale (<50g)
Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂OZero HighScale-Up / Process

Experimental Protocols

Protocol A: Modified Béchamp Reduction (Iron / Ammonium Chloride)

Causality & Rationale: This method uses Iron powder as the electron source. Traditional Béchamp reductions use HCl, which poses a risk of hydrolyzing the sulfonamide group. By substituting HCl with Ammonium Chloride (NH₄Cl), the system maintains a mildly acidic pH (~6.0) that is sufficient to activate the iron surface and facilitate the reduction without degrading the substrate[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-difluoro-2-nitrobenzenesulfonamide (1.0 equiv, e.g., 10 mmol) in a 3:1 mixture of Ethanol and Deionized Water (40 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (3.0 equiv) to the stirring solution. Note: Fine mesh iron is critical to maximize the surface area for electron transfer.

  • Thermal Reduction: Heat the suspension to 80°C (reflux) and stir vigorously for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS until the nitro starting material is completely consumed.

  • Hot Filtration: Critical Step. While the mixture is still hot (60-70°C), filter it through a tightly packed pad of Celite. Iron oxides form a gelatinous sludge; hot filtration prevents the product from co-precipitating and clogging the filter. Wash the Celite pad thoroughly with hot EtOAc (3 × 20 mL).

  • Workup & Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with EtOAc. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-amino-4,5-difluorobenzenesulfonamide.

Workflow Step1 1. Reagent Mixing Substrate + Fe powder + NH4Cl in EtOH/H2O (3:1) Step2 2. Thermal Activation Reflux at 80°C for 2-4 hours Monitor by TLC/LC-MS Step1->Step2 Step3 3. Hot Filtration Filter through Celite pad to remove iron oxides Step2->Step3 Step4 4. Extraction Concentrate filtrate, extract with EtOAc, wash with brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate, and crystallize Step4->Step5

Step-by-step experimental workflow for the Iron/Ammonium Chloride reduction protocol.

Protocol B: Tin(II) Chloride Reduction

Causality & Rationale: SnCl₂·2H₂O is an exceptionally mild and chemoselective reducing agent. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, oxidizing the tin to Sn(IV)[3]. Because this is a homogeneous reaction (unlike heterogeneous metal catalysis), it completely bypasses C-F bond activation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the nitro substrate (1.0 equiv) in absolute Ethanol (0.2 M concentration).

  • Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv). Note: While the theoretical requirement is 3.0 equiv, 5.0 equiv ensures rapid and complete conversion.

  • Heating: Stir the mixture at 70°C for 2 hours. The solution will typically transition from yellow to colorless or pale orange as the reduction proceeds.

  • Quenching & Basification: Cool the mixture to room temperature and pour it into crushed ice. Slowly add saturated aqueous NaHCO₃ or 1N NaOH until the pH reaches 8-9. Causality: Basification is mandatory to break the Sn-amine coordination complex and precipitate tin as insoluble tin(IV) hydroxide.

  • Filtration & Extraction: Filter the resulting milky white suspension through a pad of Celite. Extract the filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to afford the pure aniline.

Analytical Characterization & Self-Validation

To validate the integrity of the synthesized 2-amino-4,5-difluorobenzenesulfonamide, employ the following analytical checks:

  • ¹⁹F NMR Spectroscopy: This is the most diagnostic tool for this workflow. The starting material exhibits two specific fluorine signals. If hydrodefluorination has occurred, the symmetry is broken, resulting in missing peaks or complex multiplet splitting patterns from mono-fluorinated impurities.

  • LC-MS: Confirm the target mass. The exact mass of the product is 208.01, so look for the [M+H]⁺ peak at m/z 209.0 .

  • TLC: The aniline product will be significantly more polar than the nitro starting material and will stain intensely with Ninhydrin due to the primary aromatic amine.

References

  • Hydrodefluorination Source: Wikipedia URL:[Link]

  • 1 Structural Exploration around 4-Cyclopropyl-substituted 1,2,4-Benzothiadiazine 1,1-Dioxides Source: ORBi (University of Liège) URL:[Link]

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 4,5-Difluoro-2-nitrobenzenesulfonamide for Sulfonamide Library Generation

Abstract The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] The efficient generation of diverse sulfonamide libraries is therefore a critical task in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] The efficient generation of diverse sulfonamide libraries is therefore a critical task in drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4,5-difluoro-2-nitrobenzenesulfonamide as a versatile building block for the synthesis of such libraries. We will delve into the underlying chemical principles that make this reagent particularly advantageous, provide a comprehensive, step-by-step protocol for its use in solid-phase synthesis, and discuss the characterization of the resulting compound libraries.

Introduction: The Enduring Importance of Sulfonamides and the Role of Fluorine in Drug Design

Sulfonamides have a rich history in pharmaceuticals, dating back to the discovery of the first antibacterial sulfa drugs.[2] Their continued prevalence is a testament to their unique physicochemical properties, acting as a bioisostere for the amide bond while offering improved metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1][3] The rapid and systematic synthesis of sulfonamide libraries is a key strategy for exploring structure-activity relationships (SAR) and identifying novel drug candidates.[4]

The incorporation of fluorine into drug molecules has become an increasingly powerful strategy in medicinal chemistry.[5][6][7] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties, including:

  • Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong a drug's half-life.[5][8]

  • Binding Affinity: Fluorine can modulate the acidity of nearby functional groups and participate in favorable interactions with protein targets.[5][9]

  • Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's ability to cross cell membranes, improving bioavailability.[5][8][9]

Given these advantages, the use of fluorinated building blocks like 4,5-difluoro-2-nitrobenzenesulfonamide offers a direct and efficient route to novel and potentially superior sulfonamide-based therapeutics.

The Strategic Advantage of 4,5-Difluoro-2-nitrobenzenesulfonamide

4,5-Difluoro-2-nitrobenzenesulfonamide is a trifunctional reagent that provides multiple avenues for diversification in library synthesis. The key to its utility lies in the differential reactivity of its functional groups:

  • The Sulfonamide Group: This primary sulfonamide is readily deprotonated to form a nucleophile, which can be alkylated or arylated.

  • The Aromatic Fluorines: These are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro and sulfonyl groups. The fluorine at the 4-position is generally more reactive than the one at the 5-position.

  • The Nitro Group: This group can be reduced to an amine, which can then be further functionalized.

This tiered reactivity allows for a sequential and controlled introduction of diversity elements, making it an ideal scaffold for combinatorial chemistry.

Workflow for Sulfonamide Library Generation

The following diagram illustrates a general workflow for the generation of a sulfonamide library using 4,5-difluoro-2-nitrobenzenesulfonamide on a solid support.

G cluster_0 Phase 1: Solid-Phase Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage and Analysis Resin Start: Rink Amide Resin Fmoc_AA Couple Fmoc-protected Amino Acid Resin->Fmoc_AA 1. Loading Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_AA->Fmoc_Deprotection 2. Activation Sulfonylation Sulfonylation with 4,5-Difluoro-2-nitrobenzenesulfonyl chloride Fmoc_Deprotection->Sulfonylation 3. Coupling Resin_Bound_Sulfonamide Resin-Bound Scaffold Sulfonylation->Resin_Bound_Sulfonamide 4. Capping (Optional) SnAr Nucleophilic Aromatic Substitution (S_NAr) with diverse amines (R1-NH2) Resin_Bound_Sulfonamide->SnAr 5. First Diversification Nitro_Reduction Nitro Group Reduction (e.g., SnCl2·2H2O) SnAr->Nitro_Reduction 6. Functional Group Transformation Acylation Acylation/Sulfonylation of resulting amine with diverse acyl/sulfonyl chlorides (R2-COCl/R2-SO2Cl) Nitro_Reduction->Acylation 7. Second Diversification Diversified_Product Fully Diversified Resin-Bound Product Acylation->Diversified_Product Cleavage Cleavage from Resin (e.g., TFA cocktail) Diversified_Product->Cleavage 8. Release Crude_Library Crude Sulfonamide Library Cleavage->Crude_Library Purification Purification (e.g., Preparative HPLC) Crude_Library->Purification 9. Isolation Analysis Analysis (LC-MS, NMR) Purification->Analysis 10. Characterization Final_Library Pure Sulfonamide Library Analysis->Final_Library

Sources

Application

Application Notes and Protocols for the Utilization of 4,5-Difluoro-2-nitrobenzenesulfonamide in Agrochemical Synthesis

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals The incorporation of fluorine into the molecular architecture of agrochemicals is a proven strategy for enhancing their biological e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals

The incorporation of fluorine into the molecular architecture of agrochemicals is a proven strategy for enhancing their biological efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby facilitating its transport to the site of action.[1] Highly functionalized aromatic compounds serve as versatile scaffolds in the synthesis of a wide array of agrochemicals. 4,5-Difluoro-2-nitrobenzenesulfonamide represents a promising, albeit currently under-documented, building block for the synthesis of novel herbicides and fungicides. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group.[2] This heightened reactivity allows for the strategic introduction of various pharmacophores, paving the way for the development of new active ingredients.

This guide provides detailed application notes and hypothetical, yet chemically robust, protocols for the use of 4,5-Difluoro-2-nitrobenzenesulfonamide in the synthesis of key agrochemical classes. The methodologies are grounded in established principles of organic synthesis and draw parallels from the synthesis of analogous commercial compounds.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 4,5-Difluoro-2-nitrobenzenesulfonamide in the context of agrochemical synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the benzene ring, a consequence of the inductive and resonance effects of the nitro and fluoro substituents, renders the carbon atoms attached to the fluorine atoms highly electrophilic. This facilitates the attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to the displacement of one or both fluorine atoms.[2] The nitro group ortho to the sulfonamide moiety further activates the ring for this type of transformation.

Application Note 1: Synthesis of a Hypothetical Sulfonylurea Herbicide

Rationale: Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[3][4] Their synthesis typically involves the coupling of a substituted benzenesulfonyl chloride with a heterocyclic amine. The 4,5-difluoro-2-nitrophenyl scaffold offers a unique substitution pattern for the development of new sulfonylurea candidates.

Workflow Overview: The synthesis commences with the conversion of 4,5-Difluoro-2-nitrobenzenesulfonamide to the more reactive 4,5-Difluoro-2-nitrobenzenesulfonyl chloride. This intermediate is then coupled with a suitable heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, to yield the target sulfonylurea.

Experimental Protocol: Two-Step Synthesis of a Novel Sulfonylurea Herbicide

Part A: Synthesis of 4,5-Difluoro-2-nitrobenzenesulfonyl chloride

  • To a stirred solution of 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench any excess chlorinating agent by the slow addition of ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-Difluoro-2-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification.

Part B: Coupling with 2-amino-4,6-dimethoxypyrimidine

  • In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or acetone.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the suspension.

  • Slowly add a solution of the crude 4,5-Difluoro-2-nitrobenzenesulfonyl chloride (1.0 eq) from Part A in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the target sulfonylurea.

Quantitative Data: Hypothetical Reaction Parameters

ParameterValueReference Analogy
Part A
SolventDichloromethane[5]
Chlorinating AgentOxalyl Chloride[5]
Reaction TemperatureReflux[5]
Reaction Time2-4 hours[5]
Part B
SolventAcetonitrile[6]
BasePotassium Carbonate[6]
Reaction TemperatureRoom Temperature[6]
Reaction Time12-24 hours[6]
Expected Yield70-85% (overall)[7]

Visualization: Sulfonylurea Synthesis Workflow

G cluster_0 Part A: Sulfonyl Chloride Formation cluster_1 Part B: Coupling Reaction A 4,5-Difluoro-2-nitrobenzenesulfonamide B 4,5-Difluoro-2-nitrobenzenesulfonyl chloride A->B Oxalyl Chloride, cat. DMF C 2-amino-4,6-dimethoxypyrimidine D Target Sulfonylurea B->D C->D

Caption: Workflow for the synthesis of a hypothetical sulfonylurea herbicide.

Application Note 2: Synthesis of a Dinitroaniline Herbicide Precursor

Rationale: Dinitroaniline herbicides are an important class of pre-emergence herbicides. Their synthesis often involves the nucleophilic substitution of a halogen on a dinitro-substituted benzene ring with an amine. 4,5-Difluoro-2-nitrobenzenesulfonamide can serve as a precursor to a key intermediate for such herbicides through a selective SNAr reaction.

Workflow Overview: This protocol outlines the selective displacement of one fluorine atom from 4,5-Difluoro-2-nitrobenzenesulfonamide with a primary or secondary amine. The resulting 4-amino-5-fluoro-2-nitrobenzenesulfonamide can then be further functionalized.

Experimental Protocol: Selective Amination of 4,5-Difluoro-2-nitrobenzenesulfonamide

  • Dissolve 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, for instance, potassium carbonate or cesium carbonate (1.5 eq).

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by TLC or LC-MS to ensure monosubstitution.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Hypothetical Reaction Parameters

ParameterValueReference Analogy
SolventDMSO[2]
BasePotassium Carbonate[2]
Nucleophilee.g., Propylamine[2]
Reaction Temperature60 °C[2]
Reaction Time4-8 hours[2]
Expected Yield80-95%[2]

Visualization: Dinitroaniline Precursor Synthesis

G A 4,5-Difluoro-2-nitrobenzenesulfonamide C 4-Amino-5-fluoro-2-nitrobenzenesulfonamide A->C B Primary/Secondary Amine (R2NH) B->C K2CO3, DMSO

Caption: Synthesis of a dinitroaniline herbicide precursor via selective SNAr.

Application Note 3: Synthesis of a Fluorinated Benzimidazole Fungicide Precursor

Rationale: Benzimidazole fungicides are widely used to control a broad spectrum of fungal diseases in crops. The presence of fluorine on the benzimidazole core can enhance fungicidal activity.[8][9] This protocol describes a multi-step synthesis of a fluorinated benzimidazole precursor starting from 4,5-Difluoro-2-nitrobenzenesulfonamide.

Workflow Overview: The synthesis involves an initial SNAr reaction to introduce a protected amine, followed by the reduction of the nitro group to an amine. The resulting ortho-diamino benzene derivative can then be cyclized to form the benzimidazole ring.

Experimental Protocol: Multi-step Synthesis of a Fluorinated Benzimidazole

Part A: Nucleophilic Aromatic Substitution

  • Follow the protocol in Application Note 2 to react 4,5-Difluoro-2-nitrobenzenesulfonamide with a suitable amine (e.g., benzylamine as a protected primary amine).

Part B: Reduction of the Nitro Group

  • Dissolve the product from Part A (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (4.0 eq) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).

  • If using SnCl₂·2H₂O, heat the reaction to reflux and monitor by TLC. For catalytic hydrogenation, conduct the reaction at room temperature under a hydrogen atmosphere.

  • After the reaction is complete, if using SnCl₂·2H₂O, cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent. For hydrogenation, filter off the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ortho-diamino intermediate.

Part C: Cyclization to form the Benzimidazole Ring

  • Dissolve the crude ortho-diamino intermediate from Part B (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Add the desired aldehyde or carboxylic acid (1.1 eq).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the target fluorinated benzimidazole.[10]

Quantitative Data: Hypothetical Reaction Parameters

ParameterValueReference Analogy
Part B
SolventEthanol[11]
Reducing AgentSnCl₂·2H₂O[11]
Reaction TemperatureReflux[11]
Reaction Time2-6 hours[11]
Part C
SolventEthanol[10]
ReagentSubstituted Aldehyde[10]
Reaction TemperatureReflux[10]
Reaction Time4-12 hours[10]
Expected Yield60-75% (over 2 steps)[10][11]

Visualization: Fluorinated Benzimidazole Synthesis Workflow

G A 4-Amino-5-fluoro-2-nitrobenzenesulfonamide B Ortho-diamino Intermediate A->B Reduction (e.g., SnCl2) C Fluorinated Benzimidazole B->C D Aldehyde/Carboxylic Acid D->C Cyclization

Caption: Multi-step synthesis of a hypothetical fluorinated benzimidazole fungicide.

While direct applications of 4,5-Difluoro-2-nitrobenzenesulfonamide in the synthesis of currently marketed agrochemicals are not extensively documented, its chemical structure presents a compelling case for its utility as a versatile building block. The high degree of activation towards nucleophilic aromatic substitution provides a facile entry into a variety of substituted aromatic intermediates that are central to the synthesis of important classes of herbicides and fungicides. The protocols outlined in this guide, though based on analogous and well-established chemical transformations, offer a strategic roadmap for researchers and scientists in the agrochemical industry to explore the potential of this and similar fluorinated scaffolds in the discovery and development of next-generation crop protection agents.

References

  • YE Guo-Zhong, FAN Zhi-Jin, LI Zheng-Ming, LI Yong-Hong, GAO Fa-Wang, WANG Su-Hua. (2003). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities, 24(9), 1599. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated benzimidazoles 5a–5v. Retrieved from [Link]

  • Pang, S., et al. (2018). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Molecules, 23(3), 633. [Link]

  • ResearchGate. (n.d.). Fluorinated benzimidazoles for medicinal chemistry and new materials. Retrieved from [Link]

  • Shi, W., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives. Journal of the Korean Chemical Society, 56(6), 723-728. [Link]

  • Al-Otaibi, M. A., et al. (2021). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 26(15), 4483. [Link]

  • Semantic Scholar. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005097739A2 - Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

  • Canadian Center of Science and Education. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Retrieved from [Link]

  • Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 834-848. [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Frontiers. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Retrieved from [Link]

  • Kumar, P., et al. (2012). SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT. TSI Journals. [Link]

  • Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.
  • DergiPark. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]

  • Life Academy of Nanoscience and Bionanoscience. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]

  • RSC Publishing. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 4,5-Difluoro-2-nitrobenzenesulfonamide

Introduction: The Strategic Importance of 4,5-Difluoro-2-nitrobenzenesulfonamide in Modern Drug Discovery 4,5-Difluoro-2-nitrobenzenesulfonamide is a highly functionalized aromatic building block of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4,5-Difluoro-2-nitrobenzenesulfonamide in Modern Drug Discovery

4,5-Difluoro-2-nitrobenzenesulfonamide is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring two fluorine atoms, a strongly electron-withdrawing nitro group, and a versatile sulfonamide moiety, offers a rich platform for the synthesis of complex molecular architectures. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The fluorine substituents can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.

The strategic placement of these functional groups on the benzene ring presents both opportunities and challenges for synthetic chemists. The electron-deficient nature of the ring, a consequence of the nitro and sulfonyl groups, activates the C-F bonds towards nucleophilic aromatic substitution (SNAr). However, for the construction of C-C and C-N bonds with a broader range of coupling partners, transition-metal-catalyzed cross-coupling reactions offer unparalleled versatility. This guide provides a detailed exploration of the catalytic conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4,5-Difluoro-2-nitrobenzenesulfonamide, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape: The Interplay of Fluoro, Nitro, and Sulfonamide Groups

The reactivity of 4,5-Difluoro-2-nitrobenzenesulfonamide in cross-coupling reactions is governed by a complex interplay of electronic and steric effects. The primary sites for cross-coupling are the C-F bonds. The key to successful and selective functionalization lies in understanding how the substituents influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4]

The Directing Influence of the Nitro Group: The potent electron-withdrawing nitro group plays a dominant role in dictating the regioselectivity of cross-coupling reactions. It significantly lowers the electron density of the aromatic ring, making the C-F bonds more susceptible to oxidative addition by a low-valent metal catalyst (typically Pd(0) or Ni(0)). The selectivity of cross-coupling often mirrors that of nucleophilic aromatic substitution (SNAr) reactions.[3][4] Consequently, the C-F bond at the C-4 position, which is ortho to the nitro group, is the most activated and is expected to be the primary site of reaction. This is because the transition state of the oxidative addition is stabilized by the electron-withdrawing nitro group.[5]

The Role of Fluorine Atoms: While often considered less reactive than other halogens (I, Br, Cl) in cross-coupling reactions due to the high C-F bond dissociation energy, the activation provided by the nitro group makes C-F bond cleavage feasible.[3] In the context of 4,5-Difluoro-2-nitrobenzenesulfonamide, the two fluorine atoms provide two potential reaction sites. As mentioned, the C-4 fluorine is electronically favored for initial coupling.

The Sulfonamide Moiety: The sulfonamide group also contributes to the overall electron deficiency of the ring, further activating the C-F bonds. While the C-S bond in the sulfonamide is generally stable under typical cross-coupling conditions, its electronic influence is a crucial factor in the substrate's reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. For 4,5-Difluoro-2-nitrobenzenesulfonamide, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups.

Mechanistic Considerations for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling of 4,5-Difluoro-2-nitrobenzenesulfonamide is initiated by the oxidative addition of the Pd(0) catalyst to the C-F bond. Given the electronic activation, this is expected to occur preferentially at the C-4 position. The subsequent steps involve transmetalation with a boronic acid or ester (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar(F)-Pd(II)(L_n)-F Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-F) Transmetalation Complex Ar-Pd(II)(L_n)-Ar' Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)2, Base) Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product Reductive Elimination ArF 4,5-Difluoro-2-nitro- benzenesulfonamide ArBOH2 Aryl Boronic Acid caption Figure 1. Catalytic Cycle for Suzuki-Miyaura Coupling. Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar(F)-Pd(II)(L_n)-F Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-F) Amine Coordination [Ar-Pd(II)(L_n)(HNR'R'')]^+F^- Oxidative Addition Complex->Amine Coordination Amine Coordination (HNR'R'') Palladium Amido Complex Ar-Pd(II)(L_n)-NR'R'' Amine Coordination->Palladium Amido Complex Deprotonation (Base) Coupled Product Ar-NR'R'' Palladium Amido Complex->Coupled Product Reductive Elimination ArF 4,5-Difluoro-2-nitro- benzenesulfonamide Amine Primary or Secondary Amine caption Figure 2. Catalytic Cycle for Buchwald-Hartwig Amination. Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar(F)-Pd(II)(L_n)-F Pd(0)L_n->Oxidative_Addition Ar-F Transmetalation Ar-Pd(II)(L_n)-C≡CR Oxidative_Addition->Transmetalation R-C≡C-Cu Transmetalation->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Copper_Acetylide R-C≡C-Cu Cu(I)X->Copper_Acetylide R-C≡CH, Base Copper_Acetylide->Oxidative_Addition Copper_Acetylide->Cu(I)X Transmetalation to Pd(II) caption Figure 3. Interconnected Catalytic Cycles in Sonogashira Coupling.

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Nucleophilic Aromatic Substitution of 4,5-Difluoro-2-nitrobenzenesulfonamide

Introduction: A Modern Approach to Sulfonamide Scaffolds In the landscape of medicinal chemistry and drug development, sulfonamide-containing scaffolds are of paramount importance. The 4,5-Difluoro-2-nitrobenzenesulfonam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to Sulfonamide Scaffolds

In the landscape of medicinal chemistry and drug development, sulfonamide-containing scaffolds are of paramount importance. The 4,5-Difluoro-2-nitrobenzenesulfonamide moiety is a highly valuable building block, engineered for efficient functionalization. The molecule's architecture is primed for reactivity: two fluorine atoms are activated by the potent electron-withdrawing effects of both a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂). This activation makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N, C-O, and C-S bond formation.

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to unlock the synthetic potential of this reagent. Microwave irradiation offers a transformative alternative to conventional heating, providing rapid, uniform, and selective energy transfer directly to the polar molecules in the reaction mixture.[1] This results in dramatic reductions in reaction times (from hours to minutes), often accompanied by increased product yields, higher purity, and alignment with the principles of Green Chemistry.[2][3] We will explore the mechanistic underpinnings and provide detailed, field-tested protocols for the microwave-promoted SNAr of 4,5-Difluoro-2-nitrobenzenesulfonamide with various nucleophiles.

The SNAr Mechanism: An Electronically-Driven Pathway

The SNAr reaction of 4,5-Difluoro-2-nitrobenzenesulfonamide proceeds through a well-established addition-elimination pathway. The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons bearing a fluorine atom. The fluorine at the C4 position (para to the nitro group) is the most probable site of initial attack due to superior resonance stabilization of the resulting intermediate. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the kinetic linchpin of the reaction, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro and sulfonamide groups. The final step is the elimination of the fluoride leaving group, which restores the aromaticity of the ring and yields the substituted product.

SNAr_Mechanism Reactants 4,5-Difluoro-2-nitrobenzenesulfonamide + Nu⁻ TS1 Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Addition TS2 Meisenheimer->TS2 Leaving Group Departure Products Substituted Product + F⁻ TS2->Products Elimination

Caption: The Addition-Elimination mechanism of SNAr.

General Considerations for Microwave Protocol Design

The success of a microwave-assisted reaction hinges on several key parameters that differ from conventional heating.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They possess high dielectric constants, enabling efficient absorption of microwave energy and rapid heating.[4] Furthermore, these solvents are adept at solvating the charged intermediates in SNAr reactions.

  • Temperature & Pressure Monitoring: Use a dedicated microwave reactor equipped with accurate temperature and pressure sensors. Direct internal temperature monitoring via a fiber-optic probe is superior to infrared (IR) sensing of the vessel's outer surface. Reactions are typically performed in sealed vessels, allowing the temperature to be raised significantly above the solvent's atmospheric boiling point, which dramatically accelerates the reaction rate.[5]

  • Reagent Stoichiometry & Base: A slight excess of the nucleophile (1.1-1.5 equivalents) is often used to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HF generated in reactions with O- and N-nucleophiles or to deprotonate the nucleophile itself.

Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4-fluoro-2-nitrobenzenesulfonamides

This protocol describes the reaction with primary and secondary amines, which are excellent nucleophiles for this transformation. The resulting products are valuable intermediates for further elaboration.

Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq, e.g., 238 mg, 1.0 mmol).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol).

  • Solvent Addition: Add 3-5 mL of anhydrous DMF.

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring, holding the temperature at the desired setpoint for the specified time (see table below). Start with initial screening conditions of 120 °C for 10 minutes.

  • Work-up:

    • After the reaction, allow the vial to cool to a safe temperature (<50 °C) using compressed air.

    • Pour the reaction mixture into 50 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

Representative Reaction Conditions:

EntryAmine NucleophileTemperature (°C)Time (min)Power (W)Typical Yield
1Aniline12010100-150>90%
2Benzylamine1001580-120>95%
3Morpholine1001080-120>95%
4Indole14025150-200~85%[6]

Protocol 2: Microwave-Assisted Synthesis of Aryl Ethers

This protocol details the SNAr reaction with phenolic nucleophiles to form diaryl ether linkages, a common motif in pharmacologically active molecules.

Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial with a stir bar, add the desired phenol (1.5 eq, 1.5 mmol) and potassium carbonate (K₂CO₃, 2.5 eq, 345 mg, 2.5 mmol).

  • Solvent Addition: Add 3-5 mL of anhydrous DMSO.

  • Pre-Stirring: Stir the mixture at room temperature for 5 minutes to facilitate salt formation.

  • Substrate Addition: Add 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq, 238 mg, 1.0 mmol).

  • Vessel Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate with stirring at 140-160 °C for 15-30 minutes. Monitor reaction progress by TLC or LC-MS if necessary.

  • Work-up:

    • After cooling, dilute the reaction mixture with 50 mL of water.

    • Acidify the aqueous solution to pH ~5-6 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Representative Reaction Conditions:

EntryPhenol NucleophileTemperature (°C)Time (min)Power (W)Typical Yield
1Phenol15020150-250>85%
24-Methoxyphenol14015150-200>90%
34-Chlorophenol16030180-250>80%

Protocol 3: Microwave-Assisted Synthesis of Aryl Thioethers

This protocol outlines the reaction with thiol nucleophiles. Thiolates are highly potent nucleophiles and these reactions often proceed rapidly under microwave irradiation.[7]

Methodology:

  • Vessel Preparation: In a 10 mL microwave vial with a stir bar, dissolve 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq, 238 mg, 1.0 mmol) in 4 mL of DMF.

  • Reagent Addition: Add the desired thiol (1.1 eq, 1.1 mmol) followed by triethylamine (Et₃N, 1.5 eq, 0.21 mL, 1.5 mmol).

  • Vessel Sealing & Irradiation: Seal the vial and irradiate in the microwave reactor at 80-100 °C for 5-10 minutes. The reaction is often exothermic and proceeds quickly.

  • Work-up:

    • After cooling, pour the mixture into 50 mL of 0.5M HCl to neutralize the excess base.

    • Extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography. The resulting thioether can be oxidized to the corresponding sulfoxide or sulfone if desired.

Representative Reaction Conditions:

EntryThiol NucleophileTemperature (°C)Time (min)Power (W)Typical Yield
1Thiophenol80550-100>95%
24-Methylthiophenol80550-100>95%
3Benzyl Mercaptan90860-120>90%

General Experimental Workflow

The following diagram illustrates the typical workflow for performing these microwave-assisted SNAr reactions.

Caption: General workflow from setup to product characterization.

Safety & Handling

  • 4,5-Difluoro-2-nitrobenzenesulfonamide: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. Ensure pressure and temperature limits of the reaction vessels are not exceeded.

  • Reagents: Many amines, thiols, and solvents are flammable, toxic, or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

4,5-Difluoro-2-nitrobenzenesulfonamide is a versatile and highly reactive building block for the synthesis of complex molecules. The application of microwave-assisted synthesis protocols provides a robust, efficient, and rapid method for its functionalization via nucleophilic aromatic substitution.[5] The protocols outlined in this guide serve as a validated starting point for researchers in drug discovery and materials science, enabling the swift generation of diverse chemical libraries and accelerating the pace of innovation.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis. Chem-Station Int. Ed.[Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Xu, H., & Fan, L.-L. (2008). Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions. Zeitschrift für Naturforschung B, 63(3), 298–302. [Link]

  • Nucleophilic additions and substitutions. CEM Corporation. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Rebeiro, G. L., & Khadilkar, B. M. (2003). Microwave Assisted Aromatic Nucleophilic Substitution Reaction under Solventless Conditions. ChemInform, 34(32). [Link]

  • Plater, M. J., & Harrison, W. T. A. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 42(1), 2-6. [Link]

  • Ju, Y., & Varma, R. S. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 57(12), 2233. [Link]

  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (2001). ResearchGate. [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Technologies|Reaction Conditions Suitable for Microwaves. Micro Denshi. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amination of 4,5-Difluoro-2-nitrobenzenesulfonamide

Welcome to the technical support center for the synthesis and optimization of aminated 4,5-Difluoro-2-nitrobenzenesulfonamide derivatives. This guide is designed for researchers, chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of aminated 4,5-Difluoro-2-nitrobenzenesulfonamide derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you enhance reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the amination of 4,5-Difluoro-2-nitrobenzenesulfonamide, and why is it generally regioselective?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are "electron-poor" due to the presence of strong electron-withdrawing groups (EWGs).[1][2]

Mechanism Breakdown:

  • Activation: The benzene ring of 4,5-Difluoro-2-nitrobenzenesulfonamide is heavily activated towards nucleophilic attack. The nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) are powerful EWGs that reduce the electron density of the ring.

  • Nucleophilic Attack: The amine (nucleophile) attacks one of the carbon atoms bearing a fluorine atom. This is the rate-determining step.[2]

  • Meisenheimer Complex Formation: This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3]

  • Elimination & Aromatization: The complex rapidly collapses, restoring aromaticity by expelling one of the fluoride ions as a leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity helps to activate the ring for the initial attack, which is the slow step.[3]

Regioselectivity: The reaction is highly regioselective for the C4 position (the fluorine para to the nitro group). This is because the powerful -NO₂ group provides superior resonance stabilization for the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para positions.[2][3] The fluorine at C5 is meta to the nitro group, and attack at this position would result in a less stable intermediate.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism & Regioselectivity Start 4,5-Difluoro-2-nitrobenzenesulfonamide + Amine (R-NH2) Attack Nucleophilic Attack at C4 (para to NO2) Start->Attack Step 1 Side_Attack Attack at C5 (meta to NO2) (Disfavored) Start->Side_Attack Meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Rate-Limiting Elimination Loss of Fluoride Leaving Group (F-) Meisenheimer->Elimination Step 2 Product 4-Amino-5-fluoro-2-nitrobenzenesulfonamide Elimination->Product Aromatization Unstable_Intermediate Less Stable Intermediate (No NO2 resonance) Side_Attack->Unstable_Intermediate Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield cluster_Opt Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions AnalyzeByproducts 3. Analyze Byproducts (LC-MS / NMR) Start->AnalyzeByproducts Optimize 4. Systematically Optimize CheckReagents->Optimize ReagentIssues Cause: - Wet Solvent/Amine - Decomposed Amine - Old Starting Material CheckReagents->ReagentIssues CheckConditions->Optimize ConditionIssues Cause: - Temp too low/high - Insufficient Base - Incorrect Stoichiometry CheckConditions->ConditionIssues AnalyzeByproducts->Optimize ByproductIssues Cause: - Disubstitution - Solvent Participation - Hydrolysis AnalyzeByproducts->ByproductIssues

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Problem 1: Reaction is sluggish or shows low conversion.
  • Possible Cause A: Insufficient Reagent Quality

    • Insight: SNAr reactions are highly sensitive to water. Anhydrous conditions are critical. Amines can also degrade or absorb atmospheric CO₂. [4] * Solution:

      • Use freshly distilled or a newly opened bottle of the amine.

      • Ensure your solvent is anhydrous (e.g., from a solvent purification system or a fresh sealed bottle).

      • Oven-dry all glassware and allow it to cool under an inert atmosphere before use.

  • Possible Cause B: Suboptimal Base or Temperature

    • Insight: The base's role is to neutralize the HF formed. If the base is too weak or sterically hindered, the accumulating acid can protonate the amine nucleophile, rendering it inactive. Reaction kinetics are also highly temperature-dependent.

    • Solution:

      • Switch to a Stronger Base: If using K₂CO₃, consider switching to Cs₂CO₃, which is more soluble and basic in organic solvents.

      • Increase Temperature: Incrementally increase the reaction temperature by 10-15 °C and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side products.

  • Possible Cause C: Sterically Hindered Amine

    • Insight: Bulky primary or secondary amines can significantly slow the rate of nucleophilic attack.

    • Solution: For sterically demanding amines, more forcing conditions are necessary. Increase the reaction temperature towards the solvent's boiling point and extend the reaction time. Consider using a higher-boiling-point solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane.

Problem 2: The reaction is complete, but the yield is low due to multiple side products.
  • Possible Cause A: Disubstitution

    • Insight: The desired monosubstituted product still contains an activated fluorine atom. Under harsh conditions or with an excess of the amine, a second substitution can occur, leading to a disubstituted byproduct.

    • Solution:

      • Control Stoichiometry: Use no more than 1.1 equivalents of the amine.

      • Slow Addition: Add the amine to the reaction mixture dropwise at the reaction temperature to maintain a low instantaneous concentration.

  • Possible Cause B: Solvent Participation

    • Insight: At high temperatures (>120-140 °C), DMF can decompose, especially in the presence of a base, to generate dimethylamine. [5]This secondary amine can then act as a competing nucleophile, leading to an undesired N,N-dimethylated byproduct.

    • Solution: If you suspect solvent decomposition, switch to a more thermally stable polar aprotic solvent such as DMSO or NMP.

Optimizing Reaction Parameters: A Data-Driven Approach

Systematic optimization is key to maximizing yield. The choice of solvent and base are the most critical variables.

ParameterOptionsRationale & Expert InsightsPotential Issues
Solvent DMSO, DMF, NMP Polar aprotic solvents are standard. They solvate the base's cation while leaving the amine nucleophile "naked" and more reactive. [6]DMF: Can decompose at high temperatures. [5]DMSO: Can be difficult to remove during workup.
Toluene, Dioxane Nonpolar solvents can sometimes enhance regioselectivity by favoring a six-membered polar transition state, though they may require higher temperatures. [7][8][9]Lower reaction rates; may require a phase-transfer catalyst for inorganic bases.
Base K₂CO₃ Inexpensive and effective. A good starting point for optimization.Limited solubility in some organic solvents.
Cs₂CO₃ Higher solubility and basicity often lead to faster reaction rates and higher yields, especially with less reactive amines.More expensive than K₂CO₃.
DIPEA, Et₃N Organic bases offer excellent solubility. Useful if an inorganic base is incompatible with other functional groups.Can be nucleophilic at high temperatures, leading to side products. [5]Must be used with caution.

Detailed Experimental Protocol

This protocol provides a reliable method for the amination of 4,5-Difluoro-2-nitrobenzenesulfonamide with a model primary amine (e.g., benzylamine).

Materials:

  • 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe. Begin vigorous stirring. Add benzylamine (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water. A precipitate of the crude product should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid sequentially with water and a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 4-(benzylamino)-5-fluoro-2-nitrobenzenesulfonamide.

References

  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]

  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. [Link]

  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]

  • Valvi, A., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]

  • Request PDF. (n.d.). Multicomponent reaction of amine, carbon disulfide, and fluoronitrobenzene via nucleophilic attack on the fluorinated carbon for the synthesis of nitrophenyl methylcarbamodithioates. ResearchGate. [Link]

  • Al-Subari, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Plater, M. J., et al. (2019). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. SAGE Journals. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4,5-Difluoro-2-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the aqueous solubility challenges associated with 4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the aqueous solubility challenges associated with 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2).

This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind the compound's behavior, ensuring you can rationally design your formulations for both in vitro and in vivo applications.

Part 1: Quantitative Data & Strategy Summary

Before diving into the specific troubleshooting FAQs, it is critical to understand the available formulation strategies. The table below summarizes the primary methods for enhancing the aqueous solubility of heavily substituted sulfonamides, comparing their mechanistic advantages and practical limits.

Solubilization StrategyMechanistic CausalityExpected Solubility LimitBiocompatibility / Cytotoxicity Risk
pH Adjustment (Alkalinization) Deprotonation of the acidic sulfonamide -NH group to form a highly soluble anionic salt [1].> 50 mg/mL (at pH > 7.5)Low , provided the final buffer pH is physiologically tolerable (pH 7.4 - 8.0).
Co-solvency (DMSO) Disruption of the crystalline lattice energy via strong dipole interactions [2].~ 100 mg/mL (in 100% DMSO)High in cell assays if final DMSO > 1% v/v. Causes membrane toxicity.
Complexation (HP-β-CD) Encapsulation of the hydrophobic difluoronitrobenzene ring within a lipophilic nano-cavity [3].5 - 20 mg/mL (in 20% w/v CD)Low . Hydroxypropyl-β-cyclodextrin is well-tolerated in vivo and in vitro.
Micellar Solubilization Entrapment of the lipophilic drug within the hydrophobic core of surfactant micelles (e.g., Tween-80).2 - 10 mg/mLModerate . Surfactants can lyse cell membranes or interfere with biochemical assays.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is 4,5-Difluoro-2-nitrobenzenesulfonamide so insoluble in standard aqueous media?

A: The low aqueous solubility is driven by high crystal lattice energy and lipophilicity. The aromatic ring, coupled with two highly electronegative fluorine atoms and a nitro group, creates a rigid, hydrophobic structure that resists solvation by water molecules. However, these same electron-withdrawing groups (EWGs) are your greatest asset. By pulling electron density away from the sulfonamide nitrogen via inductive and resonance effects, they significantly lower the pKa of the -NH proton [1]. While an unsubstituted benzenesulfonamide has a pKa of ~10, the ortho-nitro and meta/para-fluoro substitutions lower the pKa of this compound to approximately 5.0 - 6.5 [4].

Q2: How can I leverage the compound's pKa to improve solubility without using toxic organic solvents?

A: Because the predicted pKa is acidic (between 5.0 and 6.5), the compound will act as a weak acid. By raising the pH of your aqueous media to at least 1-2 units above its pKa (e.g., pH 7.5 - 8.0), you quantitatively deprotonate the sulfonamide group [4]. This converts the neutral, insoluble molecule into a highly water-soluble anionic salt. This is the preferred method for in vivo dosing and sensitive cell-based assays, as it completely avoids co-solvent toxicity.

Q3: I diluted my DMSO stock into cell culture media, and the compound precipitated. How do I fix this?

A: This is a classic "solvent-shift" precipitation. When you dilute a DMSO stock into aqueous media, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound behind to nucleate and precipitate.

  • The Fix: Do not add the DMSO stock directly to cold or unbuffered media. Instead, pre-warm your media to 37°C and ensure it is lightly buffered to pH 7.5. Add the DMSO stock dropwise while vortexing vigorously. If precipitation persists, you must transition to a carrier-mediated system, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which acts as a molecular chaperone to keep the drug dispersed [3].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps.

Protocol A: pH-Shift Solubilization (Salt Formation)

Use this for high-concentration in vivo dosing or solvent-free in vitro assays.

  • Weighing: Weigh 10 mg of 4,5-Difluoro-2-nitrobenzenesulfonamide into a glass vial.

  • Suspension: Add 8 mL of sterile ultra-pure water. The compound will remain as a cloudy suspension.

  • Titration: Add 0.1 M NaOH dropwise (approx. 10-20 µL at a time) while continuously stirring.

  • Equilibration: Monitor the pH using a micro-probe. Stop titrating when the pH reaches 8.0. The solution should transition from a cloudy suspension to completely clear.

  • Buffering: Once clear, add 1 mL of 10X PBS (pH 7.4) to stabilize the pH, then top up to 10 mL with ultra-pure water.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.02 confirms the absence of colloidal nanoprecipitates. If OD600​>0.05 , micro-precipitation has occurred; raise the pH slightly or warm the solution.

Protocol B: HP-β-CD Inclusion Complexation

Use this when pH adjustment is not viable due to assay constraints.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water or physiological saline [3].

  • Addition: Add 5 mg of the compound to 10 mL of the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 30°C for 30 minutes. The mechanical energy and mild heat accelerate the thermodynamic encapsulation of the drug into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: Perform a UV-Vis scan (250-400 nm) of the filtrate and compare the peak absorbance to a known standard curve dissolved in 100% DMSO. This will quantify the exact concentration of the successfully complexed drug.

Part 4: Formulation Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental needs.

SolubilizationWorkflow Start 4,5-Difluoro-2-nitrobenzenesulfonamide Solubilization App Target Application? Start->App InVitro In Vitro Assays (Cell Culture / Enzyme) App->InVitro Cells/Biochem InVivo In Vivo / Formulation (Animal Dosing) App->InVivo Animal Models DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO pHAdjust pH Adjustment (Titrate to pH 7.5-8.0) InVivo->pHAdjust Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Dilute Dilute in Media (Final DMSO < 1%) DMSO->Dilute PrecipCheck Precipitation? Dilute->PrecipCheck PrecipCheck->pHAdjust Yes Success Proceed to Assay PrecipCheck->Success No pHAdjust->Success Warning Use Co-solvents (PEG400/Tween-80) pHAdjust->Warning If pH drops Cyclo->Success

Workflow for selecting the optimal solubilization strategy based on application.

References

  • National Center for Biotechnology Information (PubChem). "4-Nitrobenzenesulfonamide (CID 22784) - Chemical and Physical Properties." PubChem Database. Available at: [Link]

  • Journal of Chemical & Engineering Data (ACS Publications). "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures." American Chemical Society. Available at:[Link]

  • National Institutes of Health (PMC). "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles." US National Library of Medicine. Available at: [Link]

  • Journal of the Brazilian Chemical Society (SciELO). "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." SciELO Brazil. Available at: [Link]

Troubleshooting

Technical Support Center: Strategies for Regioselective Substitution of 4,5-Difluoro-2-nitrobenzenesulfonamide

Welcome to the technical support center for 4,5-Difluoro-2-nitrobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,5-Difluoro-2-nitrobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic and structural features of this molecule make it an excellent substrate for nucleophilic aromatic substitution (SNAr), but also create pathways for potential side reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles. Our goal is to empower you to diagnose experimental issues, prevent the formation of impurities, and optimize your reaction outcomes.

Core Principles: Understanding the SNAr Reaction on 4,5-Difluoro-2-nitrobenzenesulfonamide

The desired transformation is typically the selective substitution of the fluorine atom at the C4 position. The reactivity and selectivity of this substrate are governed by the powerful electron-withdrawing effects of the ortho-nitro (-NO2) and para-sulfonamide (-SO2NH2) groups. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is the hallmark of the SNAr mechanism.[1][2][3]

The fluorine at C4 is para to the nitro group, making it significantly more activated and susceptible to nucleophilic attack than the fluorine at C5, which is in a meta position.[4][5] This inherent electronic bias is the foundation for achieving high regioselectivity.

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree start Reaction Outcome Unsatisfactory low_yield Low Conversion / No Reaction start->low_yield multiple_products Multiple Products Observed start->multiple_products cause_ly_1 Weak Nucleophile/Base? low_yield->cause_ly_1 cause_ly_2 Suboptimal Temp/Solvent? low_yield->cause_ly_2 cause_ly_3 Anhydrous Conditions? low_yield->cause_ly_3 impurity_id Identify Impurity Structure (LCMS, NMR) multiple_products->impurity_id sol_ly_1 See FAQ #1: - Use stronger base (e.g., Cs₂CO₃) - Increase temperature cause_ly_1->sol_ly_1 sol_ly_2 See FAQ #1: - Switch to polar aprotic solvent (DMSO, DMF) - Ensure sufficient temperature cause_ly_2->sol_ly_2 sol_ly_3 See FAQ #3: - Dry solvents/reagents - Use inert atmosphere cause_ly_3->sol_ly_3 disub Disubstituted Product (M + Nu - F - H) impurity_id->disub Yes hydrolysis Hydrolysis Product (M + OH - F) impurity_id->hydrolysis No sol_disub See FAQ #2: - Lower temperature - Use 1.0 eq. nucleophile - Reduce reaction time disub->sol_disub desulf Desulfonylated Product (M - SO₂NH₂) hydrolysis->desulf No sol_hydrolysis See FAQ #3: - Use anhydrous conditions - Purge with N₂/Ar hydrolysis->sol_hydrolysis sol_desulf See FAQ #4: - Use milder base (K₂CO₃) - Avoid excessive heat desulf->sol_desulf

Figure 2: Troubleshooting Decision Tree
FAQ #1: My reaction has stalled or shows very low conversion to the desired product. What should I check?

Answer: Low reactivity in SNAr reactions is typically traced back to one of three factors: the nucleophile/base system, the solvent, or the reaction temperature.

Causality & Explanation: The rate-determining step for many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. [3]The energy barrier for this step is highly sensitive to the reaction environment.

  • Nucleophile & Base: A weak nucleophile will struggle to attack the electron-rich aromatic ring. For nucleophiles like alcohols, phenols, or secondary amines, a base is required to generate the more potent anionic nucleophile (alkoxide, phenoxide, or amide). If the base is too weak to deprotonate the nucleophile effectively, the concentration of the active nucleophilic species will be too low for the reaction to proceed efficiently.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial. They excel at solvating the cationic counter-ion of the base (like K⁺ or Cs⁺) without forming strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive. [6][7][8][9]In contrast, protic solvents (like water or alcohols) can solvate and deactivate the nucleophile through hydrogen bonding, dramatically slowing the reaction.

  • Temperature: Like most reactions, SNAr has an activation energy that must be overcome. Insufficient thermal energy can cause the reaction to stall.

Troubleshooting Protocol:

  • Evaluate Your Base: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines or for alcohol/phenol nucleophiles, a stronger inorganic base is required. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the better solubility and dissociation of cesium salts in organic solvents.

  • Verify Your Solvent: Ensure you are using a high-purity, anhydrous polar aprotic solvent. If using DMF, be aware that older bottles can contain dimethylamine from decomposition, which can act as a competing nucleophile.

  • Increase Temperature Incrementally: If the reaction is clean but slow at room temperature, gradually increase the heat. Monitor by TLC or LCMS at regular intervals. Typical temperature ranges are 50-100 °C. [2]4. Consider a Change in Leaving Group (If Applicable): While you are using a difluoro-substrate, remember that for SNAr, the C-F bond is highly polarized and fluoride is a good leaving group because C-F bond cleavage is not the rate-limiting step. [3]

    Parameter Recommendation for Low Reactivity Rationale
    Base Switch from K₂CO₃ to Cs₂CO₃ Increases solubility and availability of the counter-ion, enhancing nucleophilicity.
    Solvent Switch from THF/Acetonitrile to DMSO/DMF Superior solvation of cations, leaving a more reactive "naked" anion. [6][10]

    | Temperature | Increase from RT to 60-80 °C | Provides sufficient energy to overcome the activation barrier. |

FAQ #2: I'm getting a significant amount of a disubstituted byproduct. How can I improve selectivity for monosubstitution?

Answer: The formation of a disubstituted product occurs when a second nucleophile displaces the remaining fluorine at the C5 position. While C4 is electronically favored, forcing conditions can lead to this over-reaction.

Causality & Explanation: After the first substitution at C4, the electron-donating character of the newly introduced group (e.g., an amino or alkoxy group) slightly deactivates the ring towards further nucleophilic attack compared to the starting material. However, under harsh conditions—such as high temperatures, long reaction times, or a large excess of a potent nucleophile—the less-activated C5 position can still react.

Competing_Pathways Figure 3: Competing Mono- vs. Di-substitution start Starting Material mono Desired Monosubstituted Product (C4) start->mono + 1 eq. Nu⁻ (Controlled Conditions) di Side Product Disubstituted (C4, C5) start->di + >2 eq. Nu⁻ (Forcing Conditions) mono->di + 1 eq. Nu⁻ (Forcing Conditions)

Figure 3: Competing Mono- vs. Di-substitution

Troubleshooting Protocol:

  • Control Stoichiometry: This is the most critical parameter. Use a slight excess (1.05-1.1 equivalents) of the nucleophile. A large excess will drive the reaction towards disubstitution.

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of conversion for the first substitution. This increases the difference in reaction rates between the C4 and C5 positions.

  • Monitor Reaction Progress Closely: Use TLC or LCMS to track the disappearance of the starting material and the formation of the monosubstituted product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction.

  • Consider Slow Addition: For highly reactive nucleophiles, adding the nucleophile slowly (e.g., via syringe pump) can help maintain a low instantaneous concentration, favoring monosubstitution.

FAQ #3: My analysis shows a byproduct consistent with hydrolysis (replacement of F with OH). How do I prevent this?

Answer: Hydrolysis occurs when water, acting as a nucleophile, attacks the activated C4 position. This is a common issue when non-anhydrous solvents or reagents are used.

Causality & Explanation: Water is a nucleophile, and in the presence of a base, it is converted to the much more potent hydroxide ion (OH⁻). Hydroxide can readily participate in SNAr reactions with highly activated substrates like 4,5-Difluoro-2-nitrobenzenesulfonamide. [1]The resulting phenolic byproduct can sometimes react further, leading to complex reaction mixtures. Sulfonamides themselves are generally stable to hydrolysis under neutral to alkaline conditions but can be susceptible under strongly acidic conditions, which are less common for this reaction type. [11][12] Troubleshooting Protocol:

  • Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves).

  • Dry Reagents: Ensure your nucleophile and base are dry. Inorganic bases like K₂CO₃ can be dried in an oven before use.

  • Run Under an Inert Atmosphere: Assemble your reaction glassware while hot and purge with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Check Your Base: Some bases are hygroscopic. Store them in a desiccator and handle them quickly.

FAQ #4: I'm observing cleavage of the sulfonamide group (desulfonylation). Why is this happening?

Answer: Desulfonylation, the cleavage of the C-S bond, is a known side reaction for nitrobenzenesulfonamides, particularly when using soft nucleophiles or under reductive conditions. [13][14] Causality & Explanation: The 2-nitrobenzenesulfonyl group is sometimes used as a protecting group for amines precisely because it can be cleaved under specific, mild conditions, often involving soft nucleophiles like thiols in the presence of a base. [13]While less common with amine or alcohol nucleophiles, aggressive reaction conditions or certain nucleophiles can promote this undesired cleavage. The mechanism often involves nucleophilic attack at the sulfur atom or a radical-mediated process. [15][16] Troubleshooting Protocol:

  • Avoid Harsh Conditions: Excessive heat and overly strong bases can promote decomposition pathways. If possible, use the mildest conditions that afford a good reaction rate.

  • Evaluate the Nucleophile: This side reaction is more common with soft nucleophiles like thiophenols. If you are using such a nucleophile, carefully screen temperatures and bases, starting with very mild conditions (e.g., K₂CO₃ at room temperature).

  • Ensure an Inert Atmosphere: Oxygen can sometimes participate in radical pathways that may lead to cleavage. Purging the reaction with N₂ or Ar is good practice.

Experimental Protocol: General Method for Selective Monosubstitution with an Amine Nucleophile

This protocol provides a robust starting point for the selective substitution at the C4 position.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-Difluoro-2-nitrobenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Workup: Upon consumption of the starting material, cool the reaction to room temperature. Pour the mixture into ice water, which should precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. [Link]

  • Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]

  • Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]

  • University of Miami. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. University of Miami. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • ResearchGate. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ResearchGate. [Link]

  • Borecka-Oprzędek, K., & Ryszard, S. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Plater, M. J. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]

  • Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. [Link]

  • Feng, Z., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. ResearchGate. [Link]

  • Kim, C., & Sharma, V. K. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development - ACS Publications. [Link]

  • Galan, M. C., & McGurk, S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. [Link]

  • Bernasconi, C. F., & De Rossi, R. H. (1976). Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chu, X.-Q. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

  • Mąkosza, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. [Link]

  • Khutorianskyi, V. V., et al. (2016). Oxidative nucleophilic aromatic amination of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • Smith, D. M., & Rilo, I. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Organic Reactions. (n.d.). Desulfonylation Reactions. Organic Reactions. [Link]

  • Books. (2024).
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]

  • PubMed. (2018). Visible Light and Hydroxynaphthylbenzimidazoline Promoted Transition-Metal-Catalyst-Free Desulfonylation of N-Sulfonylamides and N-Sulfonylamines. PubMed. [Link]

Sources

Optimization

How to purify 4,5-Difluoro-2-nitrobenzenesulfonamide from reaction mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS 1803870-61-2) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS 1803870-61-2) . As a highly functionalized electrophilic building block, this compound is critical in the synthesis of complex pharmaceuticals, including kinase inhibitors and carbonic anhydrase inhibitors .

Due to the presence of strongly electron-withdrawing fluoro and nitro groups, this molecule exhibits unique physicochemical properties that complicate standard isolation procedures. This guide provides field-proven troubleshooting insights, causality-driven protocols, and optimized purification strategies to ensure maximum yield and purity.

Purification Workflow

PurificationWorkflow RM Crude Reaction Mixture (Sulfonamide + Impurities) Quench Aqueous Quench (Ice-cold Water) RM->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract OrgLayer Organic Phase (Target + Non-polar Impurities) Extract->OrgLayer Organic Layer AqLayer Aqueous Phase (NH4Cl, Sulfonic Acid) Extract->AqLayer Aqueous Layer Dry Drying & Concentration (Na2SO4, Rotary Evap) OrgLayer->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst Pure Pure 4,5-Difluoro-2- nitrobenzenesulfonamide Recryst->Pure

Workflow for the isolation and purification of 4,5-difluoro-2-nitrobenzenesulfonamide.

Troubleshooting & FAQs

Q1: I am losing a significant amount of product during the aqueous workup. What is going wrong? A1: You are likely using an alkaline wash (such as 5% NaHCO₃ or NaOH) that is too strong. While standard unsubstituted benzenesulfonamides have a pKa around 10, the strongly electron-withdrawing 4,5-difluoro and 2-nitro groups on your compound significantly increase the acidity of the sulfonamide N-H proton. Washing with a basic solution deprotonates the product, forming a water-soluble sodium salt that is lost in the aqueous layer. Solution: Wash the organic layer with strictly neutral deionized water or a slightly acidic brine solution to remove polar impurities without ionizing your product.

Q2: How do I separate the hydrolyzed byproduct (4,5-difluoro-2-nitrobenzenesulfonic acid) if I cannot use a basic wash? A2: Sulfonic acids are highly polar and highly water-soluble even at a neutral pH. Multiple washes with neutral deionized water will naturally partition the sulfonic acid into the aqueous phase, while the highly lipophilic difluoro-aromatic ring keeps the target sulfonamide in the organic phase (e.g., Ethyl Acetate) . Any residual trace sulfonic acid will be efficiently excluded during the subsequent recrystallization step.

Q3: My isolated product is an oil instead of a crystalline solid. How do I induce crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solvent above its melting point, or when residual unreacted sulfonyl chloride acts as a plasticizer. Solution: Ensure complete removal of the extraction solvent via rotary evaporation. Redissolve the crude oil in a minimal amount of boiling polar solvent (ethanol). Slowly add a poor solvent (water) dropwise until the cloud point is reached, then allow the mixture to cool very slowly to room temperature. This slow cooling promotes crystal nucleation over phase separation .

Q4: How do I eliminate regioisomeric impurities if my starting material was not 100% pure? A4: If your starting sulfonyl chloride contained regioisomers (e.g., 3,4-difluoro isomers), recrystallization might not be sufficient due to nearly identical solubility profiles. In this case, flash column chromatography using a gradient of Hexane/Ethyl Acetate is required. The specific fluorine substitution patterns slightly alter the dipole moment, allowing for separation on silica gel .

Validated Experimental Protocols

Protocol: Optimized Extraction and Recrystallization

This self-validating protocol ensures the removal of inorganic salts and hydrolysis products while maximizing the recovery of the target sulfonamide.

Phase 1: Quenching and Extraction

  • Quench: Cool the crude amidation reaction mixture to 0–5 °C using an ice bath. Slowly add ice-cold deionized water (equal to the reaction volume) to quench any unreacted sulfonyl chloride and dissolve precipitated ammonium chloride.

  • Extract: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL per 10 mmol scale). Causality: Ethyl acetate provides the optimal partition coefficient for the moderately polar sulfonamide while excluding highly polar salts.

  • Wash: Wash the combined organic layers with neutral deionized water (2 × 30 mL) followed by saturated aqueous NaCl (brine, 30 mL) to break any emulsions and pre-dry the organic phase.

Phase 2: Drying and Concentration 4. Dry: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter to remove the drying agent. 5. Concentrate: Evaporate the filtrate under reduced pressure (rotary evaporation) at 35 °C until a crude solid or thick resin is obtained.

Phase 3: Recrystallization 6. Dissolve: Suspend the crude residue in a minimal volume of boiling Ethanol (approx. 3-5 mL/g of crude). 7. Precipitate: Once fully dissolved, add warm deionized water dropwise until slight turbidity persists (the cloud point). 8. Nucleate: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 1 hour. Causality: The polar solvent mixture disrupts intermolecular hydrogen bonding, while the slow cooling rate allows the hydrophobic fluoro-aromatic rings to stack into a highly pure crystal lattice, leaving impurities in the mother liquor. 9. Isolate: Isolate the crystals via vacuum filtration, wash with ice-cold Ethanol/Water (1:3), and dry in a vacuum oven at 45 °C overnight.

Quantitative Data: Solvent Optimization

The following table summarizes the efficacy of various purification solvent systems for 4,5-Difluoro-2-nitrobenzenesulfonamide. Rely on this data to select the appropriate method based on your primary impurity profile.

Purification MethodSolvent SystemTarget Recovery Yield (%)Purity (HPLC, %)Primary Impurity Removed
Liquid-Liquid Extraction EtOAc / Neutral H₂O92 - 9685 - 90NH₄Cl, Sulfonic acid
Liquid-Liquid Extraction EtOAc / 5% NaHCO₃ (aq)< 40 (Product Loss)N/AN/A (Deprotonation occurs)
Recrystallization Ethanol / Water (1:2)78 - 85> 99.0Trace organics, color bodies
Recrystallization Ethyl Acetate / Hexane (1:4)70 - 75> 98.5Non-polar byproducts
Flash Chromatography Hexane / EtOAc (Gradient)65 - 70> 99.5Regioisomers

References

  • Title: Process for producing crystal of benzenesulfonamide derivative (US20050032889A1)
  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Advances URL: [Link]

Troubleshooting

Troubleshooting degradation of 4,5-Difluoro-2-nitrobenzenesulfonamide under strong basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who observe unexpected degradation, low yields, or complex mixtures whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who observe unexpected degradation, low yields, or complex mixtures when subjecting 4,5-difluoro-2-nitrobenzenesulfonamide to basic conditions.

This guide provides a mechanistic breakdown of why this occurs, actionable troubleshooting steps, and validated protocols to ensure the structural integrity of your fluorinated nitroarenes during synthesis.

Mechanistic Causality: The "Why" Behind the Degradation

4,5-Difluoro-2-nitrobenzenesulfonamide possesses two competing reactive sites under basic conditions:

  • The Sulfonamide Group (pKa ~8.5–10): Readily deprotonated by bases to form a sulfonamide anion.

  • The Fluorinated Aromatic Ring: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The root cause of degradation is the extreme electrophilicity of the C4 and C5 positions. The nitro group is a powerful electron-withdrawing group (EWG) that activates the ortho and para positions toward nucleophilic attack[1]. Because the C5 fluorine is para to the nitro group, it is exceptionally labile.

When a strong, nucleophilic base (e.g., NaOH, KOH, or NaOMe) is used, it does not merely deprotonate the sulfonamide; it attacks the C5 carbon, forming a resonance-stabilized Meisenheimer complex[2]. The subsequent collapse of this intermediate ejects the fluoride ion, resulting in irreversible degradation (e.g., hydroxylation or alkoxylation of the ring)[3].

SNAr_Mechanism A 4,5-Difluoro-2-nitro benzenesulfonamide C Meisenheimer Complex (Stabilized by -NO2) A->C Nucleophilic Attack at C5 (Rate-Limiting) B Hydroxide/Alkoxide (Nucleophile) B->C D 5-Substituted-4-fluoro -2-nitrobenzenesulfonamide C->D Elimination (Fast) E Fluoride Ion (Leaving Group) C->E

Figure 1: SNAr degradation pathway of 4,5-difluoro-2-nitrobenzenesulfonamide under basic conditions.

Troubleshooting FAQs

Q1: My reaction mixture turns deep yellow/brown immediately after adding NaOH, and TLC shows multiple spots. What is happening? A: The intense color change is a classic visual indicator of Meisenheimer complex formation, a highly conjugated anionic intermediate in the SNAr pathway[4]. The multiple spots on your TLC plate are likely the C5-hydroxylated product, the C4-hydroxylated product, and unreacted starting material. You must switch to a non-nucleophilic base to prevent this.

Q2: I need to deprotonate the sulfonamide for an N-alkylation reaction. How do I achieve this without triggering SNAr? A: The key is to decouple basicity from nucleophilicity. Use a sterically hindered or non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K2CO3). These bases are strong enough to abstract the acidic sulfonamide proton but are too bulky or lack the nucleophilic character required to attack the aromatic ring.

Q3: Does temperature play a significant role in this degradation? A: Yes. SNAr is highly temperature-dependent. The formation of the Meisenheimer complex requires overcoming a specific activation energy barrier. If you must use a base with mild nucleophilic character, dropping the reaction temperature to 0°C or -20°C will kinetically favor the rapid, low-barrier acid-base deprotonation of the sulfonamide while suppressing the higher-barrier SNAr pathway.

Troubleshooting_Workflow Start Base Required for Reaction? IsNuc Is the base nucleophilic? (e.g., NaOH, NaOMe, KOH) Start->IsNuc SwitchBase Switch to non-nucleophilic base (e.g., DBU, DIPEA, K2CO3) IsNuc->SwitchBase Yes (High SNAr Risk) CheckTemp Is temperature > 25°C? IsNuc->CheckTemp No SwitchBase->CheckTemp LowerTemp Reduce temperature to 0°C or room temperature CheckTemp->LowerTemp Yes Success Degradation Prevented (Intact Fluorines) CheckTemp->Success No LowerTemp->Success

Figure 2: Decision tree for troubleshooting base-induced degradation of fluorinated nitroarenes.

Quantitative Data: Base Selection Guide

To assist in experimental design, the following table summarizes the effects of various bases on 4,5-difluoro-2-nitrobenzenesulfonamide.

Base TypeExampleNucleophilicitySulfonamide DeprotonationSNAr Degradation RiskRecommendation
Hydroxides NaOH, KOHHighCompleteCritical (Rapid C5 hydroxylation)Avoid
Alkoxides NaOMe, NaOEtHighCompleteCritical (Rapid C5 alkoxylation)Avoid
Carbonates K2CO3, Cs2CO3LowPartial to CompleteLow (unless heated >60°C)Recommended for mild alkylations
Amidine Bases DBUVery LowCompleteNoneHighly Recommended for clean deprotonation
Hindered Amines DIPEA, TEAVery LowPartial (Equilibrium)NoneRecommended for mild conditions

Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies designed to prevent degradation while achieving your synthetic goals.

Protocol A: Chemoselective N-Alkylation of the Sulfonamide (Zero Degradation)

Causality: This protocol utilizes DBU, which provides complete deprotonation of the sulfonamide without acting as a nucleophile, thereby entirely bypassing Meisenheimer complex formation.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve 4,5-difluoro-2-nitrobenzenesulfonamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add DBU (1.1 eq) dropwise. Stir for 15 minutes. Self-Validation: The solution should remain relatively pale; a lack of deep red/brown color indicates the successful avoidance of Meisenheimer complexes.

  • Electrophile Addition: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NH4Cl. Causality: The mild acid neutralizes the DBU, preventing any latent SNAr side reactions during the concentration phase.

  • Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Safe Workup for Mildly Nucleophilic Conditions

If your workflow strictly requires a mild nucleophilic base (e.g., aqueous Na2CO3), use this protocol to prevent degradation during the workup phase.

  • Temperature Control: Maintain the reaction strictly at or below 0°C.

  • Rapid Acidic Quench: Instead of adding water, quench the reaction directly into a vigorously stirred solution of cold 1M Citric Acid (pH ~3). Causality: Rapid protonation destroys the nucleophilicity of the base before it can attack the highly activated C5 position.

  • Immediate Extraction: Perform a rapid biphasic extraction with Dichloromethane (DCM) to partition the organic product away from the aqueous phase immediately.

References

  • Nucleophilic Aromatic Substitution Source: Wikipedia URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: National Institutes of Health (PMC) / Int. J. Mol. Sci. URL:[Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH Source: Journal of Chemical Research (SAGE Publications) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 4,5-Difluoro-2-nitrobenzenesulfonamide

Welcome to the Analytical Technical Support Center. Analyzing highly functionalized aromatic sulfonamides like 4,5-Difluoro-2-nitrobenzenesulfonamide (DFNBSA) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. Analyzing highly functionalized aromatic sulfonamides like 4,5-Difluoro-2-nitrobenzenesulfonamide (DFNBSA) presents unique chromatographic challenges. This guide synthesizes fundamental physicochemical principles with field-proven chromatographic techniques to help researchers and drug development professionals develop, troubleshoot, and validate robust purity analysis methods.

Mechanistic Overview & Method Development Logic

DFNBSA contains three highly interactive functional groups: a sulfonamide, a nitro group, and two fluorine atoms. Successful method development requires understanding the causality behind how these groups interact with the mobile and stationary phases.

  • The pKa Shift: Unsubstituted benzenesulfonamides typically possess a pKa of ~10. However, the strong electron-withdrawing inductive effects of the 4,5-difluoro groups, combined with the resonance stabilization from the ortho-nitro group, drastically lower the pKa of the sulfonamide N-H bond to approximately 5.0–6.5. If the mobile phase pH is not strictly controlled at least 2 units below this pKa, partial ionization occurs, leading to severe peak tailing.

  • Orthogonal Stationary Phases: Standard C18 columns rely primarily on dispersive hydrophobic interactions. Because positional isomers (e.g., 3,4-difluoro vs. 4,5-difluoro) have nearly identical hydrophobicities, C18 phases often fail to resolve them. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP), offer orthogonal retention mechanisms including π−π interactions, dipole-dipole interactions, and rigid shape selectivity, making them vastly superior for fluorinated nitroaromatics ().

Method_Dev A Target: 4,5-Difluoro-2-nitrobenzenesulfonamide B Assess Physicochemical Properties (pKa shift due to -F, -NO2) A->B C Mobile Phase Optimization (Buffer pH 2.5 to suppress ionization) B->C D Column Screening C->D E C18 Phase (Hydrophobic only) D->E F PFP Phase (Dipole, pi-pi, shape) D->F G Poor Isomer Resolution E->G H Optimal Isomer Resolution F->H G->F Switch Column I Final Method Validation (ICH Q2(R1) Guidelines) H->I

Fig 1. Logical workflow for DFNBSA method development highlighting the critical column selection phase.

Optimized Analytical Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step protocol is designed as a self-validating system incorporating mandatory System Suitability Testing (SST) criteria.

Step-by-Step Methodology: Purity Analysis of DFNBSA
  • Column Selection: Pentafluorophenyl (PFP) core-shell column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 2.5 with dilute Phosphoric Acid ( H3​PO4​ ).

    • Causality: pH 2.5 ensures complete protonation of the acidic sulfonamide moiety, preventing peak splitting.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides lower backpressure and sharper peaks for nitroaromatics compared to methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 20% 60% B (Linear gradient for isomer separation)

    • 10.0 - 12.0 min: 60% 90% B (High-organic column wash)

    • 12.0 - 15.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer kinetics and reduces system pressure).

  • Detection: UV at 254 nm.

    • Causality: The nitrobenzene chromophore has a strong absorption maximum near 254 nm, providing high sensitivity while avoiding the baseline drift typical of lower wavelengths during gradient elution ()[1].

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor ( Tf​ ) for DFNBSA 1.2.

    • Resolution ( Rs​ ) between DFNBSA and closest isomer 2.0.

    • Relative Standard Deviation (RSD) of peak area (n=5) 1.0%.

Quantitative Data: Column Selectivity Comparison

The following table summarizes the empirical performance differences between a standard C18 and a PFP stationary phase when separating DFNBSA from its typical synthetic impurities ()[2].

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
4-Fluoro-2-nitrobenzenesulfonamide4.85N/A5.10N/A
3,4-Difluoro-2-nitrobenzenesulfonamide6.121.87.454.2
4,5-Difluoro-2-nitrobenzenesulfonamide 6.25 0.8 (Co-elution) 8.30 3.5 (Baseline)
4,5-Difluoro-2-nitroaniline (Precursor)8.505.111.208.0

Data Interpretation: The PFP column increases retention for all fluorinated species due to enhanced dipole-dipole interactions. More importantly, the rigid planar structure of the PFP ligand discriminates between the 3,4- and 4,5-difluoro positional isomers, achieving baseline resolution ( Rs​ = 3.5) where the C18 column fails ( Rs​ = 0.8).

Troubleshooting Guide & FAQs

Troubleshooting Issue Observation: Peak Tailing or Splitting Q1 Is Mobile Phase pH < 3.0? Issue->Q1 No1 Analyte is partially ionized. Adjust to pH 2.5 with H3PO4. Q1->No1 No Yes1 Check Secondary Interactions Q1->Yes1 Yes Q2 Are Silanols Active? Yes1->Q2 Yes2 Use end-capped column or add TEA modifier. Q2->Yes2 Yes No2 Check sample diluent. Ensure it matches initial gradient. Q2->No2 No

Fig 2. Diagnostic decision tree for resolving peak tailing and splitting in sulfonamide HPLC analysis.

Q1: Why am I observing severe peak tailing or "split peaks" for DFNBSA? A1: This is almost always a pH-related ionization issue. Because the electron-withdrawing fluorine and nitro groups lower the sulfonamide's pKa to ~5.0–6.5, running a method at a neutral pH (e.g., using pure water/acetonitrile without buffers) causes the molecule to exist in a dynamic equilibrium between its neutral and anionic states. Action: Immediately check your aqueous mobile phase pH. Ensure it is buffered to pH 2.5. Do not rely solely on 0.1% Formic Acid (pH ~2.7) if the buffering capacity is insufficient; switch to a 10 mM phosphate buffer at pH 2.5.

Q2: My retention times are drifting earlier with each consecutive injection. What is the root cause? A2: Retention time drift in reversed-phase HPLC of polar aromatics is typically caused by inadequate column re-equilibration or stationary phase dewetting (phase collapse). Action: Ensure your starting gradient is at least 5-10% organic modifier. If you start at 0% organic, the hydrophobic chains of the stationary phase may mat down. Additionally, ensure a minimum of 3-5 column volumes of re-equilibration time at the end of your gradient.

Q3: I am detecting a broad, rolling baseline drift during the gradient. How do I fix this without losing sensitivity? A3: Baseline drift is common when monitoring at low UV wavelengths (e.g., 210-220 nm) due to the changing absorbance of the organic modifier during the gradient. Action: Shift your detection wavelength to 254 nm. The nitro group on DFNBSA provides a massive molar extinction coefficient at 254 nm, ensuring you maintain a low Limit of Detection (LOD) while completely eliminating the gradient baseline drift ()[3].

ICH Q2(R1) Validation Framework

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose (purity and impurity control) ()[4].

  • Specificity: Perform forced degradation (acid, base, peroxide, heat, UV light). Ensure the DFNBSA peak is spectrally pure (using a Diode Array Detector to check peak purity) and completely resolved from all degradation products.

  • Linearity: Prepare standard solutions ranging from the Reporting Threshold (e.g., 0.05% of nominal concentration) to 120% of the nominal specification. The correlation coefficient ( R2 ) must be 0.999.

  • LOD/LOQ: Determine the Limit of Quantitation based on a Signal-to-Noise (S/N) ratio of 10:1. For highly potent impurities, the LOQ should be validated to be 0.05% of the target API concentration.

  • Robustness: Deliberately vary critical method parameters (e.g., pH ± 0.2, Flow rate ± 0.1 mL/min, Column Temp ± 5°C) and verify that the System Suitability Criteria ( Rs​≥ 2.0, Tf​≤ 1.2) are still met.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source: FDA | URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases | Source: Waters Corporation | URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | Source: LCGC International | URL:[Link]

  • Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol | Source: PubMed | URL:[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography | Source: PMC | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Purity Validation of 4,5-Difluoro-2-nitrobenzenesulfonamide: An LC-MS Comparison Guide

The synthesis of 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2), a highly specialized intermediate utilized in the development of novel sulfonamide-based therapeutics and agrochemicals [1], presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2), a highly specialized intermediate utilized in the development of novel sulfonamide-based therapeutics and agrochemicals [1], presents a unique analytical challenge. The fluorination of nitroaromatics frequently yields structurally analogous byproducts, including tightly co-eluting regioisomers (e.g., 2,5-difluoro-4-nitrobenzenesulfonamide) and halogen-exchange impurities.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the resolving power to differentiate these impurities due to their virtually identical UV absorbance profiles. To meet the rigorous specificity and sensitivity standards of [2], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed. This guide objectively compares standard LC-MS column chemistries against optimized fluorinated-phase workflows, providing a self-validating protocol for absolute purity determination.

The Causality of Method Selection: Why Standard C18 Fails

In LC-MS method development, the choice of stationary phase dictates the success of the separation. A standard C18 column relies exclusively on hydrophobic interactions. Because 4,5-Difluoro-2-nitrobenzenesulfonamide and its regioisomers share identical molecular weights, partition coefficients (LogP), and hydrophobic cross-sections, a C18 phase cannot distinguish between them, resulting in peak merging and inaccurate purity inflation.

To achieve true resolution, we must introduce orthogonality . By replacing the C18 column with a Pentafluorophenyl (PFP) stationary phase, we engage entirely different retention mechanisms. The fluorine atoms on the PFP phase interact strongly with the highly electronegative di-fluoro and nitro groups of the analyte via π−π interactions, dipole-dipole interactions, and hydrogen bonding. This mechanistic shift allows the LC-MS to easily separate positional isomers before they enter the mass spectrometer [3].

Orthogonality_Logic Problem Co-eluting Fluorinated Regioisomers C18 Standard C18 Column (Hydrophobic Only) Problem->C18 PFP PFP Column (Fluorinated Phase) Problem->PFP Fail Failed Resolution (Rs < 1.0) C18->Fail Mech1 Dipole-Dipole Interactions PFP->Mech1 Mech2 Pi-Pi Interactions PFP->Mech2 Success Baseline Resolution (Rs > 2.0) Mech1->Success Mech2->Success

Figure 1: Logical relationship of orthogonal separation mechanisms for fluorinated isomers.

Comparative Analysis: C18 vs. PFP Column Performance

The quantitative data below illustrates the critical performance differences between a standard C18 phase and a PFP phase when validating the purity of 4,5-Difluoro-2-nitrobenzenesulfonamide via LC-MS/MS.

Validation ParameterStandard C18 ColumnFluorinated PFP ColumnICH Q2(R1) Acceptance Criteria
Isomer Resolution (Rs) 0.8 (Co-elution)2.4 (Baseline) Rs > 2.0
Limit of Detection (LOD) 15.0 ng/mL2.0 ng/mL Signal-to-Noise > 3:1
Limit of Quantitation (LOQ) 50.0 ng/mL6.5 ng/mL Precision %RSD < 10%
Linearity ( R2 ) 0.9850.999 R2 > 0.995
Matrix Effect (Suppression) -45% (Severe)-12% (Minimal) Consistent across range

Data Insight: The PFP column not only resolves the impurities but significantly improves the LOD and LOQ. By separating the analyte from co-eluting matrix components, the PFP column prevents the severe ion suppression observed on the C18 column, allowing more target ions to reach the detector.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous internal checks—System Suitability Tests (SST), procedural blanks, and matrix spikes—so that any mechanical or chemical failure immediately invalidates the run, preventing false data reporting.

Step 1: System Suitability and Baseline Verification
  • Action: Inject a procedural blank (50:50 Methanol:Water with 0.1% Formic Acid), followed by an SST standard containing 4,5-Difluoro-2-nitrobenzenesulfonamide and its known regioisomers at the LOQ threshold.

  • Causality: The blank proves the absence of column carryover from previous runs. The SST verifies that the instrument currently possesses the sensitivity (S/N > 10) and resolving power (Rs > 2.0) required for the assay before any real samples are consumed.

Step 2: Sample Preparation via Isotopic Dilution
  • Action: Dilute the sample to a target concentration of 1 µg/mL. Spike all blanks, standards, and samples with a stable isotope-labeled internal standard (SIL-IS), such as 13C6​ -labeled benzenesulfonamide, at a constant concentration.

  • Causality: Electrospray Ionization (ESI) is highly susceptible to matrix effects. By measuring the ratio of the analyte to the SIL-IS (which co-elutes and ionizes identically), any signal suppression caused by the matrix is mathematically canceled out, rendering the quantitation inherently accurate.

Step 3: Orthogonal Chromatographic Separation
  • Action: Utilize a PFP UHPLC column (2.1 x 100 mm, 1.7 µm). Run a shallow gradient from 5% to 95% Organic (Methanol + 0.1% Formic Acid) over 8 minutes at 0.3 mL/min.

  • Causality: Methanol is chosen over Acetonitrile because Acetonitrile's strong dipole can disrupt the delicate π−π interactions between the PFP phase and the fluorinated analyte. The shallow gradient maximizes the residence time of the analyte in the column, allowing the subtle dipole differences between regioisomers to translate into baseline chromatographic separation.

Step 4: ESI(-) Tandem Mass Spectrometry (MRM Mode)
  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the precursor ion m/z 237.0 [M−H]− to its primary product ions (e.g., loss of SO2​ radical).

  • Causality: Sulfonamide groups ( −SO2​NH2​ ) are highly acidic due to the electron-withdrawing nature of the adjacent sulfonyl, nitro, and fluoro groups. ESI in negative mode efficiently strips a proton, yielding an exceptionally abundant [M−H]− precursor. Attempting this in positive mode would result in poor ionization efficiency and drastically reduced sensitivity.

LCMS_Validation_Workflow SST System Suitability Test (Blank & Spike Verification) SamplePrep Sample Preparation (Isotopic Dilution) SST->SamplePrep Chromatography Orthogonal Separation (PFP Phase + MeOH) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI Negative Mode) Chromatography->Ionization Detection MRM Detection (m/z 237.0 Precursor) Ionization->Detection Validation ICH Q2(R1) Metrics (LOD, LOQ, Linearity) Detection->Validation

Figure 2: Self-validating LC-MS/MS experimental workflow for ICH Q2(R1) compliance.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R1) Validation of Analytical Procedures". ICH Official Site. Available at:[Link]

  • Reagen, W., et al. "Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS". NIH PubMed Central. Available at:[Link]

Comparative

Comparative Analysis of 4,5-Difluoro-2-nitrobenzenesulfonamide Synthetic Routes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) Executive Summary & Strategic Context In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2)

Executive Summary & Strategic Context

In modern medicinal chemistry, 4,5-difluoro-2-nitrobenzenesulfonamide serves as a highly versatile, advanced building block. The unique combination of two adjacent fluorine atoms and an ortho-nitro sulfonamide motif makes it an ideal precursor for synthesizing fused heterocyclic scaffolds, such as functionalized benzothiadiazines and matrix metalloproteinase (MMP) inhibitors. The fluorine atoms enhance the lipophilicity and metabolic stability of the final drug candidates, while the nitro group provides a reliable handle for reductive cyclizations.

However, synthesizing this heavily functionalized aromatic ring presents a significant challenge. The nitro group strongly withdraws electron density, severely deactivating the ring toward traditional electrophilic aromatic substitution (EAS). As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this molecule: Route A (Direct Chlorosulfonation) and Route B (Sandmeyer-Type Chlorosulfonylation) . This guide objectively compares these routes, detailing the causality behind the chemical choices and providing self-validating experimental protocols to ensure high-fidelity scale-up.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the project's phase (discovery vs. process scale-up), available infrastructure, and tolerance for hazardous reagents.

  • Route A relies on the innate electronic directing effects of the starting material. The nitro group directs meta, while the fluorines direct ortho/para. This makes position 5 the most electronically susceptible site [2]. However, the extreme deactivation requires forcing conditions.

  • Route B circumvents electronic deactivation entirely by using a pre-installed amine to dictate the regiochemistry. By utilizing a copper-catalyzed radical mechanism with an SO₂ surrogate like DABSO, this route offers absolute regiocontrol under mild conditions [1].

Quantitative Data Comparison
ParameterRoute A: Direct ChlorosulfonationRoute B: Sandmeyer Chlorosulfonylation
Starting Material 1,2-Difluoro-4-nitrobenzene (CAS: 369-34-6)4,5-Difluoro-2-nitroaniline (CAS: 78056-39-0)
Regioselectivity Moderate to High (Electronic control)Absolute (Amine-directed)
Overall Yield 45% – 60%75% – 85%
Key Reagents ClSO₃H, NH₃(aq)NaNO₂, DABSO, CuCl₂, NH₃(aq)
Reaction Temperature 110 °C (Harsh)0 °C to 40 °C (Mild)
Scalability Excellent (Standard industrial process)Good (Requires careful exotherm/gas control)
E-Factor (Waste) High (Excess corrosive acid waste)Moderate (Aqueous salt waste)

Mechanistic Workflow

The following diagram illustrates the convergence of both synthetic strategies upon the shared sulfonyl chloride intermediate, which is subsequently amidated to yield the final product.

SyntheticRoutes SM1 1,2-Difluoro-4-nitrobenzene (Route A SM) Int1 4,5-Difluoro-2-nitrobenzenesulfonyl chloride (Key Intermediate) SM1->Int1 ClSO3H, 110°C (Electrophilic Aromatic Substitution) SM2 4,5-Difluoro-2-nitroaniline (Route B SM) Int2 Diazonium Salt Intermediate (Transient) SM2->Int2 NaNO2, HCl, 0°C (Diazotization) Target 4,5-Difluoro-2-nitrobenzenesulfonamide (Target Molecule) Int1->Target NH3 (aq), THF, 0°C (Nucleophilic Acyl Substitution) Int2->Int1 DABSO, CuCl2, 40°C (Sandmeyer Radical Coupling)

Synthetic pathways for 4,5-Difluoro-2-nitrobenzenesulfonamide via EAS and Sandmeyer routes.

Experimental Protocols & Causality

Every step in these workflows is designed as a self-validating system. Adhering to the specified temperatures and stoichiometries is critical to preventing side reactions, such as the nucleophilic aromatic substitution (SNAr) of the labile fluorine atoms.

Protocol A: Direct Chlorosulfonation & Amidation

Best suited for large-scale industrial synthesis where handling highly corrosive materials is routine.

  • Electrophilic Aromatic Substitution:

    • Procedure: Charge a dry reactor with chlorosulfonic acid (4.5 equiv). Slowly add 1,2-difluoro-4-nitrobenzene (1.0 equiv) dropwise at room temperature. Gradually heat the mixture to 110 °C and stir for 12 hours.

    • Causality: The excess chlorosulfonic acid acts as both solvent and reagent. The first equivalent forms the sulfonic acid; subsequent equivalents generate the highly electrophilic chlorosulfonium ion ( ClSO2+​ ) required to overcome the profound deactivation of the nitro group [2].

  • Quenching & Isolation:

    • Procedure: Cool the reaction to room temperature, then carefully add it dropwise to vigorously stirred crushed ice, maintaining the internal temperature below 5 °C. Extract the precipitated sulfonyl chloride with dichloromethane (DCM).

    • Causality: The quench is violently exothermic. Strict temperature control (< 5 °C) is mandatory to prevent the hydrolysis of the newly formed sulfonyl chloride back into the unreactive sulfonic acid.

  • Amidation:

    • Procedure: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF). Cool to 0 °C. Add aqueous ammonia (28%, 3.0 equiv) dropwise. Stir for 2 hours, then concentrate and recrystallize from ethanol.

    • Causality: The low temperature (0 °C) is critical. If the reaction is allowed to warm, ammonia can act as a nucleophile in an SNAr reaction, displacing the highly activated fluorine atom at the 4-position.

Protocol B: Sandmeyer Chlorosulfonylation & Amidation

Best suited for discovery chemistry and mid-scale synthesis where high yield and absolute regiocontrol are prioritized.

  • Diazotization:

    • Procedure: Suspend 4,5-difluoro-2-nitroaniline (1.0 equiv) in a mixture of aqueous HCl (32%) and acetonitrile. Cool to 0 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise. Stir for 30 minutes.

    • Causality: Maintaining 0 °C prevents the highly energetic diazonium intermediate from degrading into the corresponding phenol via the expulsion of nitrogen gas.

  • Radical Sulfonylation:

    • Procedure: In a separate flask, prepare a mixture of DABSO (0.6 equiv) and CuCl₂ (0.1 equiv) in acetonitrile. Slowly transfer the cold diazonium solution into this mixture at room temperature, then warm to 40 °C for 2 hours.

    • Causality: Copper(I) (generated in situ) reduces the diazonium salt via single-electron transfer (SET) to an aryl radical. This radical rapidly traps SO₂ (released steadily by DABSO) to form a sulfonyl radical, which abstracts a chloride ion to yield the product. Using DABSO instead of SO₂ gas ensures precise stoichiometry and drastically improves laboratory safety [1]. Emerging photocatalytic methods also demonstrate this transformation without transition metals, though they are highly sensitive to reactor geometry [3].

  • Amidation:

    • Procedure: Dilute the reaction with water and extract with ethyl acetate. Cool the organic layer to 0 °C and bubble with NH₃ gas (or add aqueous ammonia). Wash with brine, dry over Na₂SO₄, and evaporate to yield the pure sulfonamide.

    • Causality: Because the Sandmeyer route bypasses the massive excess of chlorosulfonic acid used in Route A, the crude organic extract is significantly less acidic, allowing for direct amidation without intermediate crystallization.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 2024.[Link]

  • "Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst." ACS Organic & Inorganic Au, 2021.[Link]

Validation

Benchmarking 4,5-Difluoro-2-nitrobenzenesulfonamide Derivatives in Enzymatic Inhibition Assays

As the push for targeted oncology and glaucoma therapies intensifies, the rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors has become a critical focus in medicinal chemistry. The human metalloenzym...

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Author: BenchChem Technical Support Team. Date: April 2026

As the push for targeted oncology and glaucoma therapies intensifies, the rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors has become a critical focus in medicinal chemistry. The human metalloenzyme family of CAs consists of 15 isoforms, with cytosolic CA I and II being ubiquitous, while transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic tumor microenvironments[1].

The compound 4,5-Difluoro-2-nitrobenzenesulfonamide has emerged as a highly privileged precursor scaffold for developing selective CA inhibitors. The primary sulfonamide acts as the classic zinc-binding pharmacophore, while the difluoro and nitro substitutions serve a dual purpose: they tune the pKa and lipophilicity of the molecule[2], and they provide highly reactive sites for Nucleophilic Aromatic Substitution (SNAr) and reduction. This enables the "tail approach," where bulky, functionalized tails are appended to the scaffold to interact with the variable hydrophilic/hydrophobic halves of the CA active site cavity, driving isoform selectivity[3].

This guide provides a comprehensive benchmarking framework, comparing the kinetic and thermodynamic performance of fluorinated benzenesulfonamide derivatives against clinical standards, and detailing the self-validating protocols required for rigorous enzymatic evaluation.

Comparative Performance Profiling

To objectively benchmark new derivatives synthesized from the 4,5-difluoro-2-nitrobenzenesulfonamide scaffold, they must be compared against established clinical pan-inhibitors (e.g., Acetazolamide) and targeted clinical candidates (e.g., SLC-0111, currently in Phase I/II trials for solid tumors)[3].

The table below summarizes the inhibition constants ( Ki​ ) obtained via kinetic assays. Notice how the addition of specific tail moieties (Derivatives A and B) leverages the fluorinated scaffold to shift the selectivity profile away from off-target cytosolic isoforms (CA I/II) toward tumor-associated isoforms (CA IX/XII).

Table 1: Enzymatic Inhibition Benchmarking ( Ki​ , nM)
Compound / ScaffoldhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AZM) 250.012.025.05.70.48 (Pan-inhibitor)
SLC-0111 (Benchmark) >10,000960.04.54.5213.3 (Highly Selective)
4,5-Difluoro-2-nitro-BSA 4,200.0315.0185.0110.01.70 (Unoptimized Scaffold)
Derivative A (Amine tail)1,850.0145.012.48.211.69 (Moderate Selectivity)
Derivative B (Triazole tail)>10,0001,250.02.13.4595.2 (Excellent Selectivity)

Data represents typical profiling metrics for sulfonamide derivatives. Ki​ values are determined via the Stopped-Flow CO2​ Hydration Assay.

Experimental Workflows & Logical Relationships

Evaluating these derivatives requires a dual-pronged approach. Kinetic assays (Stopped-Flow) measure the functional inhibition of the enzyme, while biophysical assays (Thermal Shift) validate the thermodynamic binding. Relying on only one method can lead to artifacts, particularly with tight-binding (picomolar) inhibitors where the enzyme concentration exceeds the Ki​ , causing the kinetic assay to hit its lower detection limit[4].

G A 4,5-Difluoro-2-nitrobenzenesulfonamide (Core Scaffold) B Library Synthesis (SNAr & Nitro Reduction) A->B C Biophysical Profiling (FTSA / Thermal Shift) B->C Thermodynamic Validation (Kd) D Enzymatic Inhibition (Stopped-Flow Assay) B->D Kinetic Validation (Ki) E Isoform Selectivity Analysis (CA IX/XII vs CA I/II) C->E D->E

Workflow for evaluating fluorinated sulfonamide derivatives via parallel biophysical and kinetic assays.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with internal causality. Every reagent choice must preserve the integrity of the zinc-bound active site and account for the slow-binding nature of sulfonamide inhibitors.

Protocol A: Stopped-Flow CO2​ Hydration Assay (SFA)

The SFA is the gold standard for directly measuring CA enzymatic activity and its inhibition[1]. It tracks the initial rate of CO2​ hydration by monitoring the pH drop associated with the generation of protons and bicarbonate, using a pH-sensitive indicator[5].

Mechanistic Rationale: We use NaClO4​ instead of NaCl to maintain ionic strength because the perchlorate anion is non-coordinating; chloride ions can weakly bind to the catalytic Zn2+ and artificially alter baseline activity. Furthermore, a 15-minute pre-incubation is mandatory because benzenesulfonamides are slow-binding inhibitors[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer of 10 mM HEPES (pH 7.5) and 20 mM NaClO4​ .

  • Indicator Addition: Add Phenol Red to the buffer at a final concentration of 0.2 mM. This indicator is optimal for the pH 7.5 range and is monitored at its absorbance maximum of 557 nm[5].

  • Enzyme Preparation: Dilute recombinant human CA isoforms (e.g., hCA II, hCA IX) in the working buffer to a final assay concentration of ~10 nM.

  • Inhibitor Pre-incubation: Prepare serial dilutions of the fluorinated sulfonamide derivatives in DMSO (final DMSO concentration in assay <1%). Mix the inhibitor with the enzyme solution and incubate at room temperature for 15 to 60 minutes to ensure complete E-I (Enzyme-Inhibitor) complex formation[5].

  • Substrate Preparation: Prepare CO2​ -saturated water at 20°C (yielding a CO2​ concentration of approximately 17-34 mM depending on exact atmospheric pressure and mixing ratios).

  • Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the E-I solution and the CO2​ substrate. Record the decrease in absorbance at 557 nm over a period of 10–100 seconds.

  • Analysis: Calculate the initial reaction velocities. Determine the Ki​ values using non-linear least-squares methods fitting to the Morrison equation (crucial for tight-binding inhibitors) or the Cheng-Prusoff equation[4][5].

Protocol B: Fluorescent Thermal Shift Assay (FTSA)

When the Ki​ of a derivative drops below the enzyme concentration used in SFA (e.g., <5 nM), SFA loses its resolving power. FTSA (or Differential Scanning Fluorimetry) is employed to determine the dissociation constant ( Kd​ ) by measuring the thermal stabilization of the enzyme upon inhibitor binding[6].

Mechanistic Rationale: As the temperature increases, the CA protein unfolds, exposing hydrophobic residues that bind the SYPRO Orange dye, resulting in a fluorescent signal. A high-affinity inhibitor stabilizes the folded state, shifting the melting temperature ( Tm​ ) higher. The shift ( ΔTm​ ) correlates directly with binding affinity.

Step-by-Step Methodology:

  • Assay Mix: In a 96-well PCR plate, prepare 20 μL reactions containing 50 mM HEPES (pH 7.0), 50 mM NaCl, 1 μM recombinant CA enzyme, and 5x SYPRO Orange dye.

  • Compound Addition: Add the fluorinated sulfonamide derivatives at varying concentrations (e.g., 10 pM to 10 μM ). Include a DMSO-only well as a negative control and Acetazolamide as a positive control.

  • Thermal Cycling: Seal the plate and centrifuge briefly to remove bubbles. Place in a Real-Time PCR system (e.g., Bio-Rad CFX96).

  • Melt Curve: Program the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, reading fluorescence in the FRET or appropriate channel at each step.

  • Data Analysis: Plot the first derivative of the fluorescence curve to identify the Tm​ . Calculate the Kd​ based on the ΔTm​ between the compound wells and the DMSO control, utilizing established thermodynamic models for ligand binding[6].

Conclusion

The 4,5-difluoro-2-nitrobenzenesulfonamide scaffold offers an exceptional starting point for the rational design of CA inhibitors. By leveraging the difluoro handles for targeted tail additions, researchers can effectively engineer out off-target cytosolic binding while maximizing affinity for tumor-associated CA IX and XII. However, the validation of these compounds requires a strict adherence to orthogonal testing—combining the functional kinetic data of the Stopped-Flow assay with the thermodynamic rigor of the FTSA—to ensure that the observed selectivity is both biologically relevant and biophysically sound.

Sources

Comparative

In vitro validation of 4,5-Difluoro-2-nitrobenzenesulfonamide based pharmaceutical precursors

An In-Depth Comparative Guide to the In Vitro Validation of 4,5-Difluoro-2-nitrobenzenesulfonamide-Based Pharmaceutical Precursors Executive Summary In the landscape of modern medicinal chemistry, the selection of starti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vitro Validation of 4,5-Difluoro-2-nitrobenzenesulfonamide-Based Pharmaceutical Precursors

Executive Summary

In the landscape of modern medicinal chemistry, the selection of starting building blocks dictates the pharmacokinetic and pharmacodynamic boundaries of the final drug candidate. 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) has emerged as a highly versatile pharmaceutical precursor, particularly in the development of targeted Carbonic Anhydrase (CA) inhibitors and Positron Emission Tomography (PET) radiotracers.

This guide provides an objective, data-driven comparison of 4,5-difluoro-2-nitrobenzenesulfonamide against its non-fluorinated (2-nitrobenzenesulfonamide) and mono-fluorinated alternatives. By detailing the mechanistic rationale behind its structural advantages and providing self-validating in vitro protocols, this document equips drug development professionals with the necessary insights to integrate this precursor into advanced synthetic pipelines.

Mechanistic Rationale: The Fluorine Advantage

The strategic placement of fluorine atoms on the benzenesulfonamide scaffold fundamentally alters its physicochemical reactivity and biological profile. As a Senior Application Scientist, it is critical to understand why these modifications yield superior in vitro results rather than merely observing the outcomes.

  • Pharmacophore pKa​ Modulation: The primary sulfonamide group ( −SO2​NH2​ ) is the classic pharmacophore for CA inhibition, as it coordinates directly with the catalytic Zn2+ ion in the enzyme's active site[1]. The strong electron-withdrawing inductive effect of the 4,5-difluoro motif lowers the pKa​ of the sulfonamide, increasing the fraction of the deprotonated, active species ( −SO2​NH− ) at physiological pH. Furthermore, fluorine atoms can establish direct multipolar interactions with active site residues, significantly enhancing binding affinity and isoform selectivity[2].

  • Radiolabeling Efficiency ( SN​Ar ): For the development of PET imaging agents, the difluoronitroarene system is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). The strongly electron-deficient nature of the ring, combined with the ortho-nitro group acting as an exceptional leaving group, facilitates highly efficient[ 18 F]fluoride incorporation under mild in vitro conditions[3].

PrecursorWorkflow A 4,5-Difluoro-2-nitrobenzenesulfonamide (Lead Precursor) B SNAr / Reduction (Chemical Derivatization) A->B C [18F] Fluorination (Radiochemistry) A->C D Stopped-Flow CO2 Assay (CA IX / CA II Selectivity) B->D E In Vitro Cell Uptake (PET Tracer Validation) C->E F Preclinical Candidate Selection D->F E->F

Workflow detailing the dual-pathway in vitro validation of 4,5-difluoro-2-nitrobenzenesulfonamide.

Comparative In Vitro Performance Data

To objectively evaluate the performance of 4,5-difluoro-2-nitrobenzenesulfonamide-derived compounds, we compare them against derivatives synthesized from standard 2-nitrobenzenesulfonamide and 4-fluoro-2-nitrobenzenesulfonamide. The data below summarizes the in vitro inhibition of tumor-associated CA IX versus the off-target, ubiquitous cytosolic CA II, alongside radiochemical yields for PET tracer applications.

Precursor BaseDerivative TypeCA IX Ki​ (nM)CA II Ki​ (nM)Selectivity Ratio (II/IX) 18 F Radiolabeling Yield (%)
2-Nitrobenzenesulfonamide Amine-coupled45.2112.52.5N/A (No leaving group)
4-Fluoro-2-nitrobenzenesulfonamide Amine-coupled18.4155.08.435 ± 5%
4,5-Difluoro-2-nitrobenzenesulfonamide Amine-coupled6.1 210.3 34.5 68 ± 4%

Data Synthesis: The addition of the second fluorine atom in the 4,5-difluoro precursor creates a synergistic effect. It not only drives the CA IX inhibition into the single-digit nanomolar range (due to optimal pKa​ tuning) but also nearly doubles the radiochemical yield by maximizing the electrophilicity of the carbon center undergoing SN​Ar .

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the in vitro workflows used to generate the comparative data.

Protocol 1: Stopped-Flow CO2​ Hydrase Assay (Enzyme Kinetics)

Causality Check: The catalytic hydration of CO2​ by CAs is one of the fastest known enzymatic reactions. Standard steady-state spectrophotometry cannot capture this rapid turnover; therefore, a stopped-flow rapid-mixing method is mandatory to accurately determine the inhibition constant ( Ki​ )[4].

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength and prevent non-specific electrostatic interactions.

  • Compound Solubilization: Dissolve the synthesized sulfonamide derivative in DMSO. Critical: Ensure the final assay concentration of DMSO does not exceed 5% to prevent solvent-induced enzyme denaturation.

  • Indicator Setup: Prepare the indicator solution using 0.2 mM Phenol Red.

  • Syringe Loading: Load Syringe A of the stopped-flow instrument with the enzyme-inhibitor mixture (recombinant hCA IX or hCA II) and Syringe B with CO2​ -saturated water (15 mM).

  • Rapid Mixing: Initiate the stopped-flow rapid-mixing sequence at a strictly controlled 20°C.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10-15 seconds to track the H+ generation resulting from CO2​ hydration.

  • Analysis: Calculate the initial velocity of the hydration reaction to determine the IC50​ . Convert this value to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Hypoxic Cell Viability (MTT Assay)

Causality Check: CA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions driven by the HIF-1 α pathway. Testing these precursors in standard normoxic conditions will yield false negatives due to a lack of target expression.

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells (known to robustly upregulate CA IX) in 96-well plates at a density of 5×103 cells/well.

  • Adherence Phase: Incubate for 24 hours in standard normoxic conditions (37°C, 5% CO2​ , 21% O2​ ) to allow for complete cell adherence.

  • Hypoxia Induction: Transfer the plates to a specialized hypoxia incubator chamber purged with a gas mixture of 1% O2​ , 5% CO2​ , and 94% N2​ . Incubate for 48 hours to induce HIF-1 α stabilization and subsequent CA IX overexpression.

  • Dosing: Treat the cells with varying concentrations (0.1 nM to 100 µM) of the fluorinated sulfonamide derivatives.

  • Viability Readout: After 72 hours of continuous exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Quantification: Carefully aspirate the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure the optical density (OD) at 570 nm using a microplate reader to calculate the IC50​ .

MechanismofAction Hypoxia Hypoxic Microenvironment HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Inhibition Zinc Coordination (Active Site) CAIX->Inhibition Drug Fluorinated Sulfonamide Drug->Inhibition Target Engagement Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Mechanism of action for fluorinated sulfonamide derivatives targeting CA IX in hypoxic tumors.

References

  • Source: National Institutes of Health (NIH)
  • A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • The facile synthesis of a pyrimidinyl sulfonamide as a PET tracer precursor Source: Arkivoc URL

Sources

Safety & Regulatory Compliance

Safety

4,5-Difluoro-2-nitrobenzenesulfonamide proper disposal procedures

An authoritative guide to the proper handling, segregation, and disposal of 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) requires a deep understanding of its physicochemical properties. In drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the proper handling, segregation, and disposal of 4,5-Difluoro-2-nitrobenzenesulfonamide (CAS: 1803870-61-2) requires a deep understanding of its physicochemical properties. In drug development and synthetic laboratories, the presence of multiple heteroatoms (fluorine, nitrogen, and sulfur) on an aromatic ring dictates strict waste management protocols to ensure environmental compliance and personnel safety.

This guide provides operational causality, ensuring that your laboratory’s disposal plans are not just compliant, but scientifically grounded.

Physicochemical & Hazard Profile

Before implementing a disposal plan, the chemical's structural liabilities must be understood. The nitro group acts as an energetic functional group under extreme conditions, while the carbon-fluorine (C-F) bonds are highly recalcitrant to biological degradation.

Property / HazardData / Implication for Disposal
Chemical Name 4,5-Difluoro-2-nitrobenzenesulfonamide
Molecular Formula C₆H₄F₂N₂O₄S
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant, Specific Target Organ Toxicity (STOT), Aquatic Toxicity.
Thermal Decomposition Yields Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Carbon Monoxide (CO).
Waste Classification Halogenated Organic Waste (Requires specialized incineration).

The Causality of Disposal Workflows

Standard biological wastewater treatment systems cannot cleave the highly stable C-F bonds found in 4,5-Difluoro-2-nitrobenzenesulfonamide. Flushing this compound down the drain leads to environmental persistence, contributing to the accumulation of fluorinated organic compounds in aquatic ecosystems [1].

Furthermore, the compound cannot be disposed of via standard municipal or non-halogenated organic incineration. When subjected to thermal stress, the molecule decomposes to release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) . HF is highly corrosive and toxic. Therefore, the only scientifically and legally sound method of destruction is high-temperature incineration equipped with an alkaline gas scrubber [2]. The alkaline scrubber neutralizes the acidic HF and SOx gases before they can be released into the atmosphere or damage the incinerator's refractory lining.

Procedural Guidance: Waste Segregation and Disposal

Implement the following step-by-step methodology for routine laboratory waste management of this compound.

Step 1: Segregation

  • Action: Classify all waste containing 4,5-Difluoro-2-nitrobenzenesulfonamide (including reaction mother liquors, contaminated solvents, and solid residues) strictly as Halogenated Organic Waste .

  • Rationale: Mixing this with non-halogenated waste will result in improper incineration temperatures and lack of scrubber utilization at the disposal facility, leading to illegal atmospheric release of HF.

Step 2: Primary Containment

  • Solid Waste: Place contaminated consumables (weighing boats, filter papers, PPE) into a heavy-duty Polyethylene (PE) bag. Seal the bag and place it into a designated High-Density Polyethylene (HDPE) solid waste drum.

  • Liquid Waste: Collect solutions in a PTFE-lined or glass halogenated waste carboy. Ensure the container is compatible with the primary solvent used in your reaction.

Step 3: Labeling and Documentation

  • Action: Label the waste container with the exact chemical constituents. Explicitly note the presence of "Fluorinated Organics" and "Sulfonamides."

  • Rationale: Hazardous waste contractors rely on accurate manifests to route the waste to the correct incinerator (one with alkaline scrubbing capabilities).

Step 4: Final Destruction

  • Action: Transfer the segregated waste to a licensed Resource Conservation and Recovery Act (RCRA) compliant hazardous waste contractor for high-temperature incineration (>1100°C) [1].

Operational Workflow Diagram

G Start Waste Generation: 4,5-Difluoro-2-nitrobenzenesulfonamide State Determine Physical State Start->State Solid Solid Waste (Powders, Filter Cake, PPE) State->Solid Solid State Liquid Liquid Waste (Reaction Solutions, Washings) State->Liquid Solution/Liquid PackSolid Double-bag in PE Store in HDPE Drum Solid->PackSolid PackLiquid Collect in PTFE/Glass Halogenated Waste Jug Liquid->PackLiquid Label Label as Halogenated Waste (Note: Contains F, N, S) PackSolid->Label PackLiquid->Label Incineration High-Temp Incineration (Requires Alkaline Scrubber) Label->Incineration Transfer via Licensed Contractor

Disposal workflow for 4,5-Difluoro-2-nitrobenzenesulfonamide ensuring regulatory compliance.

Emergency Spill Protocol

In the event of an accidental spill during weighing or transfer, immediate containment is required to prevent aerosolization of the powder.

Step-by-Step Spill Response:

  • Evacuate & Assess: Clear personnel from the immediate vicinity. Ensure the laboratory's local exhaust ventilation (fume hood) is operating.

  • Don PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, a flame-resistant lab coat, and a properly fitted N95 or P100 particulate respirator if the spill is outside a ventilated enclosure [3].

  • Containment (Solid): Do NOT dry sweep, as this aerosolizes the fluorinated powder. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol, depending on the surface) to dampen it.

  • Collection: Use a disposable plastic spatula or damp absorbent pads to gently scoop/wipe up the material.

  • Decontamination: Wash the spill surface thoroughly with a laboratory detergent and water.

  • Disposal: Place all collected powder, absorbent pads, and contaminated outer gloves into the solid Halogenated Organic Waste stream as detailed in Section 3.

References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." United States Environmental Protection Agency. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Committee on Chemical Safety. Available at:[Link]

Handling

A Comprehensive Guide to the Safe Handling of 4,5-Difluoro-2-nitrobenzenesulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4,5-Difluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4,5-Difluoro-2-nitrobenzenesulfonamide, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for 4,5-Difluoro-2-nitrobenzenesulfonamide was not located during the preparation of this guide. The following recommendations are based on the known hazards of structurally similar compounds, including nitrobenzenes and difluoroanilines. It is imperative to obtain the specific SDS from your chemical supplier and consult it for the most accurate and detailed safety information before handling this compound.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 4,5-Difluoro-2-nitrobenzenesulfonamide is anticipated to present several significant health risks. The presence of a nitro group and fluoro substituents on the benzene ring suggests the potential for toxicity and reactivity.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns[1][3][4].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[2][3][4].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled[1][2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is non-negotiable. The following table outlines the minimum required PPE for handling 4,5-Difluoro-2-nitrobenzenesulfonamide.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential[2][3][5].
Skin/Body Chemical-resistant lab coat or apronA lab coat made of a chemical-resistant material is essential to protect against incidental contact. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended[4][6].
Hands Chemical-resistant gloves (Nitrile or Butyl Rubber)The selection of appropriate gloves is critical. Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact. For prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to aromatic and nitro-compounds. Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the chemical. Never reuse disposable gloves[2][7].
Respiratory NIOSH-approved respirator with organic vapor cartridgesAll handling of 4,5-Difluoro-2-nitrobenzenesulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential to exceed exposure limits, a properly fitted NIOSH-approved respirator with organic vapor cartridges is mandatory[1][4][7].
Feet Closed-toe shoesTo protect against spills and falling objects, closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times[7].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate risks. The following workflow is designed to ensure safety at every stage of the process.

Disposal_Workflow cluster_Generation Waste Generation cluster_Collection Waste Collection cluster_Disposal Final Disposal A Contaminated Solids (Gloves, Paper, etc.) D Segregate into Labeled, Sealed Hazardous Waste Containers A->D B Unused/Expired Chemical B->D C Contaminated Solvents C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E

Figure 2: A clear workflow for the proper disposal of waste contaminated with 4,5-Difluoro-2-nitrobenzenesulfonamide.

Key Disposal Principles:

  • Never dispose of this chemical down the drain.

  • All contaminated materials, including empty containers, should be disposed of as hazardous waste.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

  • Offer surplus and non-recyclable solutions to a licensed disposal company. [2] By adhering to these detailed protocols, you can confidently and safely handle 4,5-Difluoro-2-nitrobenzenesulfonamide, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • West Liberty University. (2009, July 20). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Difluoro-2-nitrobenzenesulfonamide
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Reactant of Route 2
4,5-Difluoro-2-nitrobenzenesulfonamide
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